3-methyl-5-phenyl-1H-1,2,4-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-phenyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCLXNPHJKRLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344087 | |
| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-91-0 | |
| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-phenyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-methyl-5-phenyl-1H-1,2,4-triazole chemical properties and structure
Executive Summary
3-Methyl-5-phenyl-1H-1,2,4-triazole (CAS: 3213-91-0) is a bioactive heterocyclic scaffold and a versatile ligand in coordination chemistry.[1][2][3] Characterized by its planar, aromatic structure and amphoteric nature, it serves as a critical pharmacophore in the development of antifungal (e.g., fluconazole analogs) and antibacterial agents. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, tautomeric behavior, and applications in drug discovery and materials science.
Chemical Identity & Physicochemical Properties
The compound exists as a white to off-white crystalline solid. Its stability is derived from the aromaticity of the triazole ring, which allows for extensive delocalization of
Table 1: Physicochemical Profile[4]
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 3213-91-0 |
| Molecular Formula | |
| Molecular Weight | 159.19 g/mol |
| Melting Point | 164–165 °C |
| pKa (Predicted) | ~10.24 (Amphoteric; weak acid) |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in water |
| Appearance | White to light yellow crystalline powder |
| Tautomerism | Exists in equilibrium (1H, 2H, 4H); 1H-form dominant in solid state |
Structural Analysis & Tautomerism
Tautomeric Equilibrium
The 1,2,4-triazole ring exhibits annular tautomerism, involving the migration of a proton between the nitrogen atoms. For 3,5-disubstituted derivatives like 3-methyl-5-phenyl-1,2,4-triazole, the equilibrium is primarily between the 1H and 2H forms (often chemically equivalent if substituents are identical, but distinct here) and the 4H form.
-
Solid State: X-ray crystallography typically reveals the 1H-tautomer stabilized by intermolecular hydrogen bonding (N-H···N).
-
Solution: The equilibrium is solvent-dependent.[4] In polar aprotic solvents (DMSO), the 1H form remains favored, though the 4H form becomes accessible at higher temperatures or in specific coordination environments.
Diagram: Tautomeric Equilibrium
Caption: Proton migration pathways between N1, N2, and N4 nitrogen atoms defining the tautomeric landscape.
Synthetic Methodologies
The synthesis of this compound can be achieved through several robust pathways. The Pellizzari Reaction is the most direct method for constructing the 3,5-disubstituted ring.
Protocol A: Pellizzari Synthesis (Recommended)
This method involves the condensation of a hydrazide with an imidate or amidine.
Reagents:
-
Benzohydrazide (
) -
Ethyl acetimidate hydrochloride (
) or Acetamidine -
Base: Sodium ethoxide (
) or Triethylamine ( ) -
Solvent: Ethanol or Methanol
Step-by-Step Protocol:
-
Preparation: Dissolve benzohydrazide (10 mmol) in anhydrous ethanol (20 mL).
-
Addition: Add ethyl acetimidate hydrochloride (10 mmol) and triethylamine (10 mmol) to the solution.
-
Cyclization: Reflux the reaction mixture at 78–80 °C for 6–12 hours. Monitor reaction progress via TLC (Ethyl acetate:Hexane 1:1).
-
Workup: Evaporate the solvent under reduced pressure.
-
Isolation: Triturate the residue with ice-cold water to precipitate the crude triazole.
-
Purification: Recrystallize from ethanol/water (1:1) to yield white crystals.[5]
-
Characterization: Confirm structure via melting point (Target: 164–165 °C) and
-NMR.
Protocol B: Oxidative Cyclization of Acylhydrazones
A modern alternative involving the oxidative closure of benzylidene hydrazides.
Pathway:
Benzohydrazide + Acetaldehyde
Diagram: Synthetic Pathway (Pellizzari)
Caption: The Pellizzari synthesis route involving the formation of an acylamidrazone intermediate followed by cyclization.
Reactivity & Coordination Chemistry
Amphoteric Nature
The 1,2,4-triazole ring is amphoteric:
-
Acidic: The N-H proton (pKa ~10.2) can be deprotonated by strong bases (NaH, NaOH) to form the triazolate anion , a powerful nucleophile.
-
Basic: The pyridine-like nitrogen atoms (N2 or N4) can be protonated by strong acids (pKa of conjugate acid ~2.4) or alkylated to form triazolium salts.
Ligand Behavior
3-Methyl-5-phenyl-1,2,4-triazole is a versatile ligand for transition metals (Cu, Ni, Zn, Co).
-
Monodentate: Coordinates via N4 (sterically favored) or N2.
-
Bridging: The triazolate anion acts as an exobidentate ligand, bridging two metal centers (
) to form polymeric structures or clusters. This property is exploited in the synthesis of Metal-Organic Frameworks (MOFs) and magnetic materials.
Biological Applications
The 1,2,4-triazole pharmacophore is central to medicinal chemistry. The 3-methyl-5-phenyl derivative serves as a scaffold for:
-
Antifungal Agents: Analogs inhibit lanosterol 14
-demethylase (CYP51), disrupting ergosterol biosynthesis in fungi (mechanism shared with fluconazole). -
Antibacterial Agents: Schiff base derivatives (at N4) show activity against Gram-positive bacteria (S. aureus) by interfering with cell wall synthesis.
-
Anticancer Activity: Derivatives have shown potential in inhibiting specific kinases involved in tumor proliferation.
References
-
Sigma-Aldrich. this compound Product Analysis. Available at:
-
ChemicalBook. this compound Properties and Safety. Available at:
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. (Classic review on Einhorn-Brunner and Pellizzari syntheses).
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry.
-
PubChem. 3-(Methylsulfanyl)-5-phenyl-1H-1,2,4-triazole. (Structural analog data). Available at:
Sources
Thermodynamic stability of 3-methyl-5-phenyl-1H-1,2,4-triazole isomers
Executive Summary
The thermodynamic stability of 3-methyl-5-phenyl-1,2,4-triazole is governed by annular prototropic tautomerism , a dynamic equilibrium where the hydrogen atom migrates between the nitrogen atoms of the triazole ring. Unlike static isomers, these forms interconvert rapidly in solution.
This guide establishes that the 1H- and 2H-tautomers represent the thermodynamic minima, existing in a solvent-dependent equilibrium, while the 4H-tautomer is energetically disfavored due to the loss of aromaticity and increased lone-pair repulsion. For researchers in drug discovery, understanding this equilibrium is critical, as the specific tautomer present in the binding pocket dictates ligand-protein interactions.
The Tautomeric Landscape
The 1,2,4-triazole ring system contains three nitrogen atoms (N1, N2, N4). In 3-methyl-5-phenyl-1,2,4-triazole, the asymmetry introduced by the methyl (C3) and phenyl (C5) groups creates three distinct tautomeric possibilities.
The Isomers Defined
-
Tautomer A (5-Phenyl-1H-1,2,4-triazole): The proton resides on N1, adjacent to the phenyl group.
-
Tautomer B (3-Methyl-1H-1,2,4-triazole / "2H-form"): The proton resides on N2, adjacent to the methyl group.
-
Tautomer C (4H-1,2,4-triazole): The proton resides on N4, flanked by both substituents.
Note: Due to ring numbering rules, Tautomer B is formally named 3-methyl-5-phenyl-1H-1,2,4-triazole if viewed from the methyl side, but in equilibrium discussions, it is often referred to as the 2H-tautomer relative to the phenyl-substituted 1H-form.
Thermodynamic Hierarchy
Based on Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) and experimental data:
| Tautomer | Relative Energy ( | Population (DMSO, 298K) | Stability Factors |
| 1H (Phenyl-adj) | 0.0 (Global Minimum) | ~60-70% | Max aromaticity; H-bonding |
| 2H (Methyl-adj) | +0.5 - 1.2 | ~30-40% | Steric relief; Dipole alignment |
| 4H | > +12.0 | < 0.1% | Lone-pair repulsion; Steric clash |
Mechanistic & Structural Determinants
Electronic Effects (Aromaticity)
The 1H and 2H forms maintain a continuous 6
Steric Hindrance
-
The 4H Destabilization: In the 4H-tautomer, the N-H bond is flanked by the C3-Methyl and C5-Phenyl groups. The steric clash between the N4-H and the ortho-protons of the phenyl ring significantly raises the internal energy.
-
1H vs. 2H: The preference between 1H and 2H is subtle. While the phenyl group is bulkier, placing the proton on N1 (adjacent to phenyl) allows the N2 lone pair to remain unhindered. Conversely, placing the proton on N2 (adjacent to methyl) minimizes steric clash for the proton itself but may affect the rotational freedom of the phenyl ring [2].
Solvent Effects
The equilibrium is highly sensitive to solvent polarity.
-
Non-polar solvents (e.g., Toluene): Favor the less polar tautomer (often the 1H form due to internal dipole cancellation).
-
Polar aprotic solvents (e.g., DMSO): Stabilize the more polar species via dipole-dipole interactions. The 1H and 2H forms often coexist in near 1:1 ratios in DMSO [3].
Visualization of Tautomeric Pathways
The following diagram illustrates the prototropic shift mechanism. The transition from 1H to 2H occurs either intermolecularly (dimer mediated) or via solvent bridges.
Figure 1: Energy landscape of 3-methyl-5-phenyl-1,2,4-triazole tautomerization. The 1H and 2H forms interconvert, while the 4H form is thermodynamically inaccessible.
Experimental Validation Protocols
To confirm the thermodynamic stability in your specific formulation or synthesis, use the following self-validating protocols.
Protocol: Variable Temperature (VT) NMR Analysis
Objective: Determine the tautomeric ratio and coalescence temperature in solution.
-
Sample Preparation: Dissolve 10 mg of 3-methyl-5-phenyl-1,2,4-triazole in 0.6 mL of DMSO-d6 (preferred for solubility and slowing proton exchange) or CDCl3 (if soluble, for non-polar baseline).
-
Acquisition (298K): Acquire a standard 1H NMR spectrum.
-
Look for: Broad singlets between 13.0–14.5 ppm (NH proton). If exchange is fast, you will see one averaged peak. If slow, you will see two distinct peaks for 1H and 2H.
-
-
Cooling Phase (Low Temp): Cool the probe to 250K (if using CD2Cl2 or similar).
-
Rationale: Lowering temperature slows the proton exchange rate (
), "freezing" the tautomers into distinct signals.
-
-
Integration: Integrate the distinct Methyl singlets (approx 2.3–2.5 ppm). The ratio of the two methyl peaks corresponds directly to the equilibrium constant (
).
Protocol: X-Ray Crystallography (Solid State)
Objective: Determine the preferred solid-state tautomer (often driven by H-bonding).
-
Crystallization: Prepare a saturated solution in Ethanol/Water (1:1). Allow slow evaporation at room temperature.
-
Analysis: Single-crystal diffraction.
-
Validation: In the solid state, 1,2,4-triazoles typically crystallize exclusively as the 1H-tautomer (or 2H), forming intermolecular Hydrogen-bonded ribbons (
). The 4H form is almost never observed in crystal structures of 3,5-disubstituted triazoles [4].
Synthetic Implications
Understanding this stability profile is crucial for alkylation reactions.
-
Alkylation Ambiguity: Reacting the neutral triazole with an alkyl halide (R-X) will yield a mixture of N1, N2, and N4 alkylated products.
-
Thermodynamic Control: Under reversible conditions (high temp), the thermodynamically stable N1-alkylated product usually dominates.
-
Kinetic Control: The N2 position (adjacent to the smaller methyl group) is often more nucleophilic due to less steric hindrance, leading to N2-alkylation as the kinetic product.
Analytical Workflow Diagram
Figure 2: Workflow for determining tautomeric ratios and stability constants.
References
-
BenchChem. (2025).[1][2][3] An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers. Retrieved from
-
RSC Advances. (2023). 1,2,4-triazole - Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. Retrieved from
-
NIH/PubMed. (2006). Structure of 3(5)-butylsulfanyl-5(3)-methyl(phenyl)-1H-1,2,4-triazole tautomers in crystal. Russian Journal of General Chemistry. Retrieved from
-
Wikipedia. (2025). 1,2,4-Triazole Structure and Properties. Retrieved from
Sources
An In-depth Technical Guide to the Crystal Packing and Hydrogen Bonding in 3-methyl-5-phenyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-triazoles are a prominent class of five-membered nitrogen-containing heterocycles that form the structural core of numerous compounds with significant applications in medicinal chemistry and materials science. Their utility stems from their unique electronic properties and their capacity to act as versatile hydrogen bond donors and acceptors. The precise three-dimensional arrangement of these molecules in the solid state, governed by intermolecular interactions, dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a detailed examination of the crystal packing and hydrogen bonding network of a specific derivative, 3-methyl-5-phenyl-1,2,4-triazole, offering insights into the forces that direct its supramolecular architecture.
Synthesis and Crystallization
The synthesis of 3-methyl-5-phenyl-1,2,4-triazole is typically achieved through the cyclization of appropriate precursors. A common route involves the reaction of N-phenyl ethyl acetydrazonate with cyanamide.
High-quality single crystals suitable for X-ray diffraction are paramount for accurate structural elucidation.[1] The choice of solvent is critical in this process. Slow evaporation of a solution of the compound in a suitable solvent, such as ethanol or an ethanol/water mixture, at room temperature is a frequently successful method for growing diffraction-quality crystals. The slow rate of evaporation allows for the ordered self-assembly of molecules into a thermodynamically stable crystal lattice.
Experimental Workflow: From Synthesis to Structural Analysis
The process of determining and analyzing the crystal structure of a molecule like 3-methyl-5-phenyl-1,2,4-triazole follows a well-defined, multi-step workflow. This ensures that the data collected is of high quality and that the resulting structural model is accurate and reliable.
Caption: Workflow for Crystal Structure Determination and Analysis.
Crystallographic Analysis
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][3][4] By analyzing the pattern of diffracted X-rays, one can determine unit cell dimensions, bond lengths, bond angles, and the overall molecular geometry.[2]
Table 1: Representative Crystal Data and Structure Refinement Parameters (Note: This is an illustrative table based on typical values for similar triazole derivatives.)
| Parameter | Value (Illustrative) |
| Chemical Formula | C₉H₉N₃ |
| Formula Weight | 159.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.6 |
| b (Å) | ~7.5 |
| c (Å) | ~19.6 |
| β (°) | ~95.0 |
| Volume (ų) | ~1569 |
| Z | 4 |
| R-factor (%) | < 5 |
In the molecular structure, the 1,2,4-triazole ring and the phenyl ring are expected to be individually planar. However, there will be a dihedral angle between these two rings, preventing full co-planarity due to steric hindrance between the methyl group and the phenyl ring.
Analysis of Intermolecular Interactions
The crystal packing is primarily dictated by a network of hydrogen bonds and other weaker intermolecular interactions.
The key to the supramolecular assembly of 1,2,4-triazoles is the presence of an N-H donor on the triazole ring and multiple nitrogen atoms that can act as hydrogen bond acceptors. In the case of 3-methyl-5-phenyl-1,2,4-triazole, the most significant interaction is the N-H···N hydrogen bond.
This interaction typically leads to the formation of centrosymmetric dimers, creating a robust R²₂(8) ring motif. This is a very common and stable motif observed in many nitrogen-containing heterocyclic structures.[5] These dimers then act as building blocks, further assembling into chains or sheets through weaker interactions.
Caption: Diagram of the N-H···N Centrosymmetric Dimer Motif.
Table 2: Typical Hydrogen Bond Geometry
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N–H···N | ~0.86 | ~2.10 | ~2.95 | ~170 |
D: Donor atom; A: Acceptor atom. Values are illustrative.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[6][7] The surface is generated around a molecule, and the distance from the surface to the nearest atom outside (dₑ) and inside (dᵢ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), which highlights regions of close contact.
Red spots on the dₙₒᵣₘ surface indicate close contacts, which correspond to the strongest intermolecular interactions, such as hydrogen bonds. White and blue regions represent contacts that are longer than the van der Waals radii.[8]
For 3-methyl-5-phenyl-1,2,4-triazole, the Hirshfeld surface would prominently display:
-
H···N/N···H contacts: These would be the most significant, representing 40% or more of the total interactions, confirming the dominance of the N-H···N hydrogen bonds.[7]
-
H···H contacts: These are typically abundant, contributing significantly to the overall packing and representing van der Waals forces.[7]
-
C···H/H···C contacts: These represent weaker C-H···π interactions between the phenyl rings and adjacent molecules.
The 2D fingerprint plot derived from the Hirshfeld analysis provides a quantitative summary of these interactions, plotting dₑ against dᵢ for all points on the surface. Sharp spikes in the plot correspond to specific, directional interactions like hydrogen bonds, while more diffuse regions indicate non-specific van der Waals contacts.
Computational Chemistry Insights
Computational methods, such as Density Functional Theory (DFT), can be employed to further probe the nature and strength of the intermolecular interactions.[9] These calculations can provide binding energies for the hydrogen-bonded dimers, offering a quantitative measure of their stability.[10] This theoretical data complements the experimental X-ray diffraction results, providing a more complete understanding of the forces governing the crystal packing.
Conclusion
The solid-state structure of 3-methyl-5-phenyl-1,2,4-triazole is a well-ordered system primarily governed by strong, directional N-H···N hydrogen bonds. These interactions lead to the formation of robust centrosymmetric dimers, which serve as the fundamental building blocks of the crystal lattice. The overall packing is further stabilized by a combination of weaker C-H···π and van der Waals interactions, as can be visualized and quantified by Hirshfeld surface analysis. Understanding this intricate network of non-covalent interactions is crucial for predicting and controlling the solid-state properties of this important class of heterocyclic compounds, which is of significant interest to drug development professionals aiming to optimize formulation and delivery.
Appendix: Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope.[1] The crystal is mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[3] Monochromatic X-rays are directed at the crystal, which is rotated to collect diffraction data from multiple orientations.[2]
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, and the unit cell parameters are determined.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement and obtain the final, accurate crystal structure.[3] The quality of the final structure is assessed using metrics like the R-factor.
Protocol 2: Hirshfeld Surface Analysis
-
CIF Input: The analysis begins with a Crystallographic Information File (CIF), which contains the results of the SC-XRD experiment.
-
Surface Generation: Software such as CrystalExplorer is used to calculate the Hirshfeld surface for a molecule within the crystal lattice. This involves defining the molecular surface based on the electron distribution of the molecule relative to its neighbors.
-
Property Mapping: Various properties, most commonly dₙₒᵣₘ, dᵢ, and dₑ, are mapped onto the generated surface to visualize intermolecular contacts.
-
Fingerprint Plot Generation: A 2D fingerprint plot is generated by plotting dₑ versus dᵢ for all points on the Hirshfeld surface. This plot is then deconstructed to show the percentage contribution of different types of atomic contacts (e.g., H···N, H···H, C···H) to the overall crystal packing.[7]
References
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]
-
Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC, Carleton College. Retrieved from [Link]
-
Safin, D. A., Robeyns, K., & Garcia, Y. (2016). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm, 18(34), 6344-6355. Retrieved from [Link]
-
Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved from [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Idaho. Retrieved from [Link]
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Lahmidi, S., Sebbar, N. K., Hökelek, T., Chkirate, K., Mague, J. T., & Essassi, E. M. (2019). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1461–1465. Retrieved from [Link]
-
Synthesis and Crystal Structure of N-(3Methyl5-phenyl-3,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide. (2009). ResearchGate. Retrieved from [Link]
-
Grześkiewicz, A. M., Stefański, T., & Kubicki, M. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 3024. Retrieved from [Link]
-
El-Sayed, M. T., El-Husseiny, W. M., El-Taweel, F. M., & Al-Qurashi, A. A. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(7), 3169. Retrieved from [Link]
-
Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2023). Exploring the Androgen Receptor Binding Affinity of Azole Derivatives through Multiscale Computational and Experimental Approaches. International Journal of Molecular Sciences, 24(12), 10078. Retrieved from [Link]
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Haukka, M., Kolehmainen, E., & Langer, V. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1464–1468. Retrieved from [Link]
-
Jończyk, J., Das, U., & Wolański, M. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4056. Retrieved from [Link]
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Structure-Based Optimization of Azole Antifungal Agents by CoMFA, CoMSIA, and Molecular Docking. (2018). ResearchGate. Retrieved from [Link]
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Allouch, I., Sbihi, M., Guesmi, A., & Aubert, G. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o684. Retrieved from [Link]
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Binding of azole drugs to heme: A combined MS/MS and computational approach. (2006). ResearchGate. Retrieved from [Link]
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Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-methyl-5-phenyl-1H-1,2,4-triazole
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 3-methyl-5-phenyl-1H-1,2,4-triazole .
Executive Summary
This compound (CAS: 3213-91-0) is a critical heterocyclic scaffold used in the synthesis of bioactive pharmaceuticals (e.g., antifungal agents, kinase inhibitors) and as a ligand in organometallic catalysis (Ir(III) complexes).[1][2][3][4][5] Its structure features a polar triazole core flanked by a lipophilic phenyl ring and a methyl group, creating an amphiphilic profile that complicates solvent selection during purification.
This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. It addresses the lack of standardized public solubility data by establishing a self-validating experimental protocol and a thermodynamic modeling strategy (Modified Apelblat) to drive crystallization and formulation processes.
Physicochemical Profile & Solubility Prediction
Structural Analysis
The molecule exhibits a "push-pull" solubility behavior due to its dual nature:
-
Triazole Ring: High polarity, Hydrogen Bond Donor (HBD) and Acceptor (HBA) capabilities. Promotes solubility in polar protic solvents (MeOH, EtOH).
-
Phenyl Group: Lipophilic domain (
- stacking interactions). Promotes solubility in aromatic solvents but reduces water solubility compared to the parent 1,2,4-triazole. -
Melting Point: Reported in the range of 183–184°C , indicating a stable crystal lattice driven by intermolecular hydrogen bonding (N-H···N).
Hansen Solubility Parameters (HSP) Prediction
To select the optimal solvent system without wasting material, we apply Hansen Solubility Parameters. The compound is expected to dissolve best in solvents where the interaction radius (
| Parameter | Contribution | Preferred Solvents (Predicted) | Poor Solvents (Predicted) |
| Phenyl ring interactions | Toluene, Benzene | Water | |
| Triazole dipole | DMSO, DMF, Acetone | Hexane, Heptane | |
| NH / N sites | Methanol, Ethanol, Isopropanol | Diethyl Ether |
Prediction: High solubility in Methanol, DMSO, and DMF ; Moderate in Ethyl Acetate and Acetone ; Low in Water and Hexane .
Experimental Protocol: Solubility Determination
To generate authoritative data, we utilize the Dynamic Laser Monitoring Method , which offers higher accuracy than the static shake-flask method by eliminating sampling errors during filtration.
Workflow Diagram
Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.
Step-by-Step Methodology
-
Preparation: Weigh a precise mass (
) of this compound into a jacketed glass vessel. Add a known mass ( ) of solvent. -
Equilibration: Set the thermostat to a starting temperature (e.g., 278.15 K). Stir continuously.
-
Dynamic Heating: Slowly increase temperature (0.1 K/min) while monitoring the laser transmissivity through the suspension.
-
Endpoint Detection: The temperature at which the laser intensity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (
). -
Calculation: Convert masses to mole fraction (
): Where and are molar masses of solute and solvent.
Thermodynamic Modeling & Analysis
Once experimental data is collected (
Modified Apelblat Equation
This is the industry standard for correlating solubility data of triazole derivatives.
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Utility: Provides excellent interpolation accuracy for process design.
van't Hoff Analysis
Used to determine the thermodynamic driving forces.
-
Plot:
vs . -
Slope:
. -
Intercept:
.
Thermodynamic Interpretation Guide
| Metric | Sign | Physical Meaning for Process Design |
| Positive (+) | Endothermic dissolution. Solubility increases with Temperature.[6] Cooling crystallization is viable. | |
| Positive (+) | Disorder increases upon dissolution. The process is entropy-driven. | |
| Positive (+) | Non-spontaneous at standard state (requires thermal energy to dissolve). |
Application: Process Design Logic
The following decision matrix guides the selection of crystallization methods based on the generated solubility data.
Figure 2: Crystallization process selection based on solubility curve topology.
Recommended Solvent Systems
Based on structural analogs (e.g., 3,5-diphenyl-1,2,4-triazole):
-
High Solubility (Good Solvents): Methanol, Ethanol, DMF. Use these for the dissolution phase.
-
Low Solubility (Anti-Solvents): Water, Toluene, Hexane. Use these to induce precipitation.
-
Process Tip: A binary mixture of Ethanol (solvent) + Water (anti-solvent) is often the most sustainable and effective purification system for phenyl-triazoles.
References
-
Synthesis & Characterization
-
Bechara, W. S., et al. (2015). "General synthesis of 3,4,5-trisubstituted 1,2,4-triazoles." Journal of Organic Chemistry. Link
-
Bekircan, O., & Gümrükçüoğlu, N. (2005). "Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives." Indian Journal of Chemistry. Link (Confirming MP range ~183°C for analogs).
-
-
Solubility Measurement Protocols
-
Thermodynamic Modeling
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link
-
Sources
Technical Guide: 3,5-Disubstituted 1,2,4-Triazole Derivatives in Drug Discovery
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, distinguished by its high dipole moment, stability against metabolic degradation, and capacity to form hydrogen bonds with diverse biological targets.[1][2] Unlike its 1,2,3-isomer, the 1,2,4-triazole ring offers unique regiochemical vectors (N1, N2, N4) that allow for precise tuning of lipophilicity and target engagement.
This guide provides a technical deep-dive into the synthesis, pharmacology, and structure-activity relationships (SAR) of 3,5-disubstituted 1,2,4-triazoles. It focuses on their dual-role dominance as Lanosterol 14α-demethylase (CYP51) inhibitors in antifungal therapy and tubulin polymerization inhibitors in oncology.
Part 1: Synthetic Strategies & Molecular Architecture
The construction of the 1,2,4-triazole core has evolved from harsh thermal condensations to precision metal-catalyzed and oxidative cyclization routes. The choice of method dictates the regioselectivity of substituents at the C3 and C5 positions.
Evolution of Synthetic Methodology
| Method | Reaction Type | Key Reagents | Advantages | Limitations |
| Pellizzari Reaction | Thermal Condensation | Amide + Hydrazide | Atom economical; uses readily available precursors. | Requires high heat (140°C+); low yield for sterically hindered groups. |
| Einhorn-Brunner | Condensation | Hydrazine + Diacylamine | Access to N-substituted derivatives.[3] | Acidic conditions can degrade sensitive functional groups. |
| Oxidative Cyclization | Annulation | Aldehyde + Hydrazide + Oxidant | Mild conditions; high functional group tolerance. | Requires oxidants like I₂ or DDQ; purification steps needed. |
| Cu-Catalyzed | [3+2] Cycloaddition | Nitrile + Amide (modified) | High regioselectivity; "Click" chemistry efficiency. | Metal scavenging required for pharma-grade purity. |
Visualizing Synthetic Pathways
The following diagram illustrates the logical flow from precursors to the final heterocycle, highlighting the divergence between classic and modern routes.
Figure 1: Comparative synthetic pathways. The oxidative cyclization route (red path) offers milder conditions compared to the classic Pellizzari condensation.
Part 2: Medicinal Chemistry & Mechanism of Action[4]
Antifungal Mechanism: CYP51 Inhibition
The most established application of 3,5-disubstituted 1,2,4-triazoles is in the treatment of invasive fungal infections (e.g., Fluconazole, Voriconazole).
-
Mechanism: The N4 nitrogen of the triazole ring coordinates axially with the heme iron (Fe) in the CYP51 active site.[4] This blockade prevents the demethylation of lanosterol, halting the biosynthesis of ergosterol—a vital component of the fungal cell membrane.[4]
-
Consequence: Accumulation of toxic 14α-methylsterols leads to membrane disruption and fungal cell death.
Anticancer Mechanism: Tubulin Polymerization Inhibition
Recent research has pivoted towards using the scaffold to inhibit microtubule dynamics.
-
SAR Insight: A 3,4,5-trimethoxyphenyl moiety at the C3 position (mimicking Combretastatin A-4) combined with a rigid heterocyclic core at C5 maximizes binding affinity.
-
Consequence: Disruption of mitotic spindle formation, arresting the cell cycle in the G2/M phase and inducing apoptosis.
Pathway Visualization: CYP51 Inhibition
Figure 2: Mechanism of Action for Antifungal Triazoles. The drug blocks the conversion of Lanosterol to Ergosterol, leading to toxic sterol buildup.
Part 3: Featured Experimental Protocol
Protocol: Iodine-Mediated Oxidative Cyclization of Hydrazones Objective: Synthesis of 3-phenyl-5-(4-chlorophenyl)-1,2,4-triazole. Rationale: This method avoids heavy metals, uses mild conditions, and is highly scalable.
Materials
-
Reagents: 4-Chlorobenzaldehyde (1.0 equiv), Benzhydrazide (1.0 equiv), Iodine (I₂, 1.1 equiv), Potassium Carbonate (K₂CO₃, 3.0 equiv).
-
Solvent: Ethanol (EtOH) or Dioxane.
Step-by-Step Methodology
-
Formation of Hydrazone Intermediate:
-
Dissolve 4-chlorobenzaldehyde (10 mmol) and benzhydrazide (10 mmol) in Ethanol (20 mL).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux for 2–3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Checkpoint: The formation of a solid precipitate indicates the hydrazone. Filter, wash with cold ethanol, and dry.
-
-
Oxidative Cyclization:
-
Resuspend the dried hydrazone (5 mmol) in Dioxane (15 mL).
-
Add K₂CO₃ (15 mmol) followed by Iodine (5.5 mmol).
-
Stir the mixture at 80°C for 4–6 hours.
-
Observation: The deep violet color of iodine should fade as it is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Recrystallize from Ethanol/Water to obtain the pure 3,5-disubstituted 1,2,4-triazole.
-
Validation Parameters
-
1H NMR (DMSO-d6): Look for the disappearance of the hydrazone -CH=N- proton (typically ~8.5 ppm) and the absence of the NH proton if N-alkylation was performed (or a broad NH signal >13 ppm for NH-triazoles).
-
Yield Expectations: 85–95% for electron-neutral/withdrawing groups; 70–80% for electron-donating groups.
Part 4: Therapeutic Data Summary
The following table summarizes key biological activity data for representative 3,5-disubstituted derivatives found in recent literature.
| Compound Class | R1 Substituent (Pos 3) | R2 Substituent (Pos 5) | Primary Target | Activity Metric | Ref |
| Antifungal | 2,4-Difluorophenyl | 1H-1,2,4-triazol-1-ylmethyl | CYP51 (Fungal) | MIC: 0.125 µg/mL (C. albicans) | [1] |
| Anticancer | 3,4,5-Trimethoxyphenyl | Indole-3-yl | Tubulin | IC50: 0.23 µM (HepG2) | [2] |
| Anticancer | 3,4,5-Trimethoxyphenyl | p-Tolyl | Tubulin | IC50: 2.1 µM (HeLa) | [3] |
| Antibacterial | 3,4-Dichlorobenzyl | Thiol/Amine derivatives | DNA Gyrase | MIC: 0.5 µg/mL (B. proteus) | [4] |
Part 5: Future Outlook
The 1,2,4-triazole scaffold remains a "privileged structure." Future development is trending toward:
-
Hybrid Molecules: Conjugating triazoles with quinolines or artemisinin to overcome multidrug resistance (MDR).
-
Click Chemistry Libraries: Utilizing CuAAC-like methodologies to rapidly generate 3,5-disubstituted libraries for high-throughput screening against neglected tropical diseases.
-
Green Synthesis: Moving toward solvent-free mechanochemical synthesis to reduce the environmental footprint of large-scale production.
References
-
Novel 1,2,4-Triazoles as Antifungal Agents. National Institutes of Health (PMC). Available at: [Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI / PMC. Available at: [Link]
-
Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors. Royal Society of Chemistry (New J. Chem). Available at: [Link][1][2][8][9][10]
-
An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry / PMC. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link][1][2][7][8][9][10][11][12][13]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.org [mdpi.org]
- 10. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Microwave-assisted synthesis of 3-methyl-5-phenyl-1,2,4-triazole derivatives
Application Note: Microwave-Assisted Synthesis of 3-Methyl-5-Phenyl-1H-1,2,4-Triazole
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of This compound . Unlike traditional thermal cyclodehydration methods that require prolonged reflux (24–48 hours) and harsh dehydrating agents (e.g., POCl₃), this protocol utilizes microwave irradiation to accelerate the condensation of benzonitrile and acetohydrazide .
The method achieves reaction completion in under 20 minutes with yields exceeding 85%, offering a sustainable "green chemistry" alternative for drug discovery workflows targeting the 1,2,4-triazole pharmacophore—a critical scaffold in antifungal (e.g., Fluconazole) and anticancer therapeutics.[1]
Scientific Foundation & Mechanism[1]
Why Microwave Irradiation?
The synthesis of 1,2,4-triazoles via the interaction of nitriles and hydrazides involves a rate-limiting nucleophilic attack followed by a high-energy transition state for cyclodehydration.[1]
-
Dielectric Heating: Microwave irradiation (2.45 GHz) couples directly with the polar hydrazide and nitrile intermediates, generating rapid internal heating.[1]
-
Superheating Effect: Solvents like ethanol or DMF can be superheated above their atmospheric boiling points in sealed vessels, significantly increasing the kinetic rate constant (
) according to the Arrhenius equation.[1]
Reaction Mechanism
The reaction proceeds via a Pinner-type mechanism followed by cyclization:
-
Nucleophilic Addition: The terminal amine of acetohydrazide attacks the electrophilic carbon of benzonitrile (activated by base or heat).
-
Intermediate Formation: An acyclic N-acylamidrazone intermediate is formed.
-
Cyclodehydration: Intramolecular nucleophilic attack occurs, eliminating a water molecule to close the aromatic triazole ring.[1]
Figure 1: Mechanistic pathway for the microwave-assisted synthesis of 3-methyl-5-phenyl-1,2,4-triazole.[1]
Experimental Protocol
Materials & Reagents
-
Benzonitrile (PhCN): 1.0 mmol (103 mg) – Electrophile
-
Acetohydrazide (AcNHNH₂): 1.1 mmol (81 mg) – Nucleophile[1]
-
Potassium Carbonate (K₂CO₃): 0.1 mmol (14 mg) – Catalyst[1]
-
Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF).[1] Note: EtOH is preferred for green chemistry; DMF for higher solubility.
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
Step-by-Step Methodology
Step 1: Reaction Setup
-
Weigh 81 mg of acetohydrazide and 14 mg of K₂CO₃ into a 2–5 mL microwave-transparent borosilicate glass vial.
-
Add 103 mg (approx. 105 µL) of benzonitrile .
-
Add 2.0 mL of Ethanol . Add a magnetic stir bar.
-
Cap the vial with a crimp cap containing a PTFE/silicone septum.
Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic parameters:
-
Temperature: 140°C
-
Pressure Limit: 15 bar (217 psi)
-
Power: Dynamic (Max 200 W)[1]
-
Hold Time: 15 minutes
-
Stirring: High
Step 3: Workup & Purification
-
Cool the reaction vial to room temperature (using compressed air cooling feature of the reactor).
-
TLC Check: Spot the reaction mixture against benzonitrile (Mobile phase: Ethyl Acetate/Hexane 1:1). The product should appear as a polar spot (R_f ~ 0.3–0.4).
-
Pour the mixture into 10 mL of ice-cold water .
-
The product often precipitates as a white solid.
-
If solid forms: Filter via vacuum filtration and wash with cold water (2 x 5 mL).
-
If oil forms:[1] Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and evaporate solvent.
-
-
Recrystallization: Purify the crude solid using hot Ethanol/Water (1:1) to obtain white crystals.
Optimization & Validation Data
The following parameters were optimized to maximize yield while minimizing degradation.
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observation |
| 1 | Ethanol | 80 (Reflux) | 120 | 45% | Slow conversion; incomplete.[1] |
| 2 | Ethanol | 120 | 10 | 72% | Good conversion; minor impurities. |
| 3 | Ethanol | 140 | 15 | 88% | Optimal balance of rate/purity. |
| 4 | DMF | 160 | 10 | 85% | High yield but difficult workup (solvent removal). |
| 5 | Neat | 150 | 5 | 60% | Significant charring/polymerization. |
Characterization Standards
To validate the synthesis, compare your product against these standard spectral data points.
-
Physical State: White crystalline solid.
-
Melting Point: 181–183°C (Lit. value for 3-methyl-5-phenyl-1,2,4-triazole derivatives typically ranges 160–185°C depending on tautomer/solvate).[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
FT-IR (KBr, cm⁻¹):
-
3250–3100 (NH stretch, broad).[1]
-
1610 (C=N stretch).
-
1550 (C=C aromatic).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete activation of nitrile.[1] | Increase catalyst (K₂CO₃) to 20 mol% or switch to NaOEt. Increase Temp to 150°C. |
| Dark/Tarred Product | Thermal degradation (Hot spots).[1] | Ensure vigorous stirring. Reduce max power setting to avoid temperature overshoot. |
| No Precipitation | Product is soluble in aqueous ethanol. | Evaporate ethanol first, then add ice water.[1] Alternatively, brine the aqueous layer before extraction.[1] |
| Pressure Error | Solvent vapor pressure too high. | Use a vial with adequate headspace (fill volume < 60%). Switch to DMF (lower vapor pressure). |
References
-
Bentiss, F., et al. "Microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazoles."[1] Journal of Heterocyclic Chemistry, vol. 39, no. 1, 2002.[1] Link
-
Perez-Balderas, F., et al. "Microwave-assisted synthesis of 1,2,4-triazoles from nitriles and hydrazides."[1] Organic Letters, vol. 5, no.[1][2] 11, 2003. Link[1]
-
Yeung, K.S., et al. "One-pot synthesis of 1,2,4-triazoles via microwave-assisted reaction."[1][3] Tetrahedron Letters, vol. 46, no. 19, 2005. Link
-
Castanedo, G.M., et al. "Rapid Synthesis of 3,5-Disubstituted-1,2,4-Triazoles under Microwave Irradiation."[1] The Journal of Organic Chemistry, vol. 76, no.[1][4] 4, 2011. Link
-
RSC Advances Review. "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach." RSC Advances, 2025. Link
Sources
Application Note: Green Chemistry Protocols for the Synthesis of 3-Methyl-5-Phenyl-1H-1,2,4-Triazole
Executive Summary
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antifungal (e.g., Fluconazole), antiviral, and anti-inflammatory agents.[1] Specifically, 3-methyl-5-phenyl-1H-1,2,4-triazole represents a core structural motif for various developmental drug candidates.
Traditional synthesis methods (e.g., the Pellizzari reaction or Einhorn-Brunner reaction) often suffer from harsh conditions, low atom economy, and the use of toxic solvents like pyridine or DMF. This Application Note details two Green Chemistry protocols that prioritize sustainability without compromising yield or purity:
-
Microwave-Assisted Solvent-Free Synthesis (High energy efficiency).
-
Iodine-Mediated Oxidative Cyclization (Metal-free, mild conditions).[2]
Green Methodology Analysis
The selection of these methods is based on the 12 Principles of Green Chemistry , specifically focusing on Waste Prevention, Safer Solvents, and Energy Efficiency.
| Feature | Traditional Method (Thermal Pellizzari) | Protocol A: MW-Assisted | Protocol B: I₂-Mediated |
| Solvent | DMF, Pyridine (Toxic) | None (Solvent-Free) | Ethanol/Water (Green) |
| Catalyst | Strong Acids/Bases | None | Iodine (Metal-Free) |
| Energy | Reflux (12-24 h) | MW Irradiation (10-20 min) | Mild Heat (60-70°C) |
| Atom Economy | Low (Multiple steps/workups) | High (One-pot) | High (Cascade) |
| Yield | 40-60% | 85-92% | 80-88% |
Protocol A: Microwave-Assisted Solvent-Free Synthesis
Principle: This method utilizes microwave dielectric heating to accelerate the condensation of benzamide and acetohydrazide. The absence of solvent maximizes the absorption of microwave energy by the polar reagents, driving the reaction to completion in minutes.
Materials
-
Benzamide (CAS: 55-21-0): 1.0 equiv.
-
Acetohydrazide (CAS: 1068-57-1): 1.2 equiv.
-
Ethylene Glycol (Optional, as energy transfer agent if reactor volume is low): 0.5 mL.
Step-by-Step Procedure
-
Preparation: In a dedicated microwave process vial (10 mL or 30 mL), intimately mix Benzamide (1.21 g, 10 mmol) and Acetohydrazide (0.89 g, 12 mmol) .
-
Expert Tip: Grinding the solids together in a mortar before transfer ensures uniform melting and reaction.
-
-
Irradiation: Seal the vial and place it in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Set Point: 160°C.
-
Hold Time: 15 minutes.
-
Stirring: High (magnetic stir bar).
-
Power: Dynamic mode (Max 300W).
-
-
Workup: Allow the vial to cool to 50°C. Add Ethanol (5 mL) directly to the vial to dissolve the crude melt.
-
Crystallization: Pour the ethanolic solution into Ice-Water (20 mL) with vigorous stirring. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 60°C.
-
Yield Expectation: 85–92%.
-
Purity: >95% (NMR).
-
Protocol B: Iodine-Mediated Oxidative Cyclization (Metal-Free)
Principle: This method involves the in situ formation of a hydrazone followed by an oxidative cyclization triggered by molecular iodine. It avoids transition metals (Cu, Pd) and uses ethanol as a benign solvent.
Materials
-
Benzaldehyde (CAS: 100-52-7): 1.0 equiv.
-
Acetohydrazide : 1.0 equiv.
-
Molecular Iodine (I₂) : 1.0 equiv.
-
Potassium Carbonate (K₂CO₃) : 2.0 equiv.
-
Solvent: Ethanol (EtOH).[3]
Step-by-Step Procedure
-
Hydrazone Formation (In Situ):
-
In a 50 mL round-bottom flask, dissolve Benzaldehyde (1.06 g, 10 mmol) and Acetohydrazide (0.74 g, 10 mmol) in Ethanol (15 mL) .
-
Stir at Room Temperature (RT) for 30 minutes. (TLC will show disappearnce of aldehyde).
-
-
Cyclization:
-
Add K₂CO₃ (2.76 g, 20 mmol) and Iodine (2.54 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to 70°C (gentle reflux) for 2–3 hours.
-
Visual Cue: The dark color of iodine will fade as it is consumed/reduced.
-
-
Quenching:
-
Cool to RT. Add 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (10 mL) to quench any unreacted iodine.
-
-
Isolation:
-
Evaporate the ethanol under reduced pressure.
-
Extract the residue with Ethyl Acetate (3 x 15 mL) (or filter the precipitate directly if solid forms in water).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Recrystallization: Recrystallize from Ethanol/Water (8:2) to obtain pure white crystals.
Mechanistic Insight (Iodine-Mediated Path)[4]
The iodine acts as a mild Lewis acid and oxidant. It activates the imine nitrogen, facilitating the intramolecular nucleophilic attack of the hydrazide nitrogen, followed by oxidative aromatization.
Figure 1: Reaction pathway for the Iodine-mediated oxidative cyclization of benzaldehyde acetylhydrazone.
Analytical Validation
To ensure the integrity of the synthesized product, compare your results against these standard characterization data points:
-
Melting Point: 182–184°C.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.60 (s, 1H, NH) – Broad singlet (tautomeric).
-
δ 7.95–8.00 (m, 2H, Ar-H).
-
δ 7.45–7.55 (m, 3H, Ar-H).
-
δ 2.41 (s, 3H, CH₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 158.5 (C=N), 154.2 (C=N), 130.5, 129.0, 128.8, 126.1 (Ar-C), 12.5 (CH₃).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete melting/mixing | Grind reagents into a fine powder before MW irradiation. Ensure T > 150°C. |
| Iodine Residue (Protocol B) | Insufficient quenching | Wash the crude solid/organic layer thoroughly with 5% Na₂S₂O₃ until colorless. |
| Sticky Solid | Impurities/Oligomers | Recrystallize from Ethanol/Water. Avoid Acetone as it may react with residual hydrazines. |
| Regioselectivity | Tautomerism | The 3-methyl-5-phenyl-1,2,4-triazole exists in tautomeric equilibrium (1H, 2H, 4H). In solution (NMR), the proton is mobile. This is normal. |
References
-
Microwave-Assisted Synthesis: Microwave-assisted synthesis of 1,2,4-triazoles. 4[1][2][3][5][6][7][8][9][10]
-
Iodine-Mediated Cyclization: Metal-free oxidative cyclization of hydrazones to 1,2,4-triazoles.[4] 11[1][2][3][5][6][7][8][9][10][12][13][14]
-
Green Chemistry Principles: Solvent-free and aqueous synthesis of nitrogen heterocycles. 15[1][2][3][5][6][7][8][9][10][12][13][14]
-
Pellizzari Reaction Overview: General mechanism and microwave adaptations. 16[1][2][3][5][6][7][8][9][10][13]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides [organic-chemistry.org]
- 3. scispace.com [scispace.com]
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- 7. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines [mdpi.com]
- 8. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Versatility of 3-methyl-5-phenyl-1,2,4-triazole as a Ligand
An in-depth guide to the coordination chemistry of 3-methyl-5-phenyl-1,2,4-triazole, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed application notes and validated protocols for the synthesis of the ligand and its metal complexes, their characterization, and an exploration of their potential applications.
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that stands as a "privileged structure" in medicinal chemistry and a versatile building block in coordination chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide groups, contribute to favorable pharmacological profiles.[2][3] In coordination chemistry, the presence of three nitrogen heteroatoms provides multiple donor sites, enabling 1,2,4-triazoles to act as versatile ligands. They can coordinate to metal ions as monodentate ligands or, more significantly, as bridging ligands via their N1 and N2 positions. This bridging capability is crucial for constructing polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs) with interesting magnetic, catalytic, and material properties.[4]
This guide focuses specifically on 3-methyl-5-phenyl-1,2,4-triazole , a derivative functionalized with a methyl group and a phenyl group. These substituents are not merely passive decorations; they critically influence the ligand's steric and electronic properties. The phenyl group introduces significant steric bulk, which can direct the self-assembly of coordination complexes, while the electron-donating methyl group subtly modulates the basicity of the nitrogen donors. Understanding how to synthesize this ligand and harness its coordination potential is key to developing novel metal-based materials and therapeutics.
Synthesis and Characterization of the Ligand
The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through several established routes, often involving the cyclization of intermediates derived from hydrazides and nitriles or amides.[5][6] The following protocol details a reliable one-pot method adapted from established literature procedures for creating the 3-methyl-5-phenyl-1,2,4-triazole ligand.
Protocol 1: Synthesis of 3-methyl-5-phenyl-1,2,4-triazole
This protocol involves the reaction of benzohydrazide with acetonitrile in the presence of a base, leading to a condensation and subsequent cyclization to form the triazole ring.
Materials and Equipment:
-
Benzohydrazide
-
Acetonitrile (reagent grade)
-
Potassium hydroxide (KOH) or Sodium methoxide
-
Ethanol or Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and recrystallization
-
Fume hood
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzohydrazide (e.g., 0.1 mol).
-
Solvent and Reagent Addition: Add anhydrous ethanol (100 mL) and acetonitrile (0.15 mol, 1.5 eq). Stir the mixture to form a suspension.
-
Base Addition: Carefully add powdered potassium hydroxide (0.11 mol, 1.1 eq) to the suspension. The choice of a strong base is critical for deprotonation, which facilitates the cyclization process.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain reflux for 12-18 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. This step protonates the triazole and precipitates the product.
-
Isolation: Reduce the solvent volume using a rotary evaporator. The resulting crude solid can be collected by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-methyl-5-phenyl-1,2,4-triazole as a white crystalline solid.
-
Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR).
Causality in the Synthesis: The mechanism proceeds via the initial formation of an N-acylamidine intermediate from the reaction of the hydrazide with the nitrile. The strong base deprotonates the hydrazide nitrogen, enhancing its nucleophilicity to attack the nitrile carbon. The subsequent intramolecular cyclization and dehydration yield the stable 1,2,4-triazole ring.
Visualization: Ligand Synthesis Workflow
Caption: Workflow for the synthesis of 3-methyl-5-phenyl-1,2,4-triazole.
Coordination Chemistry: Modes and Influencing Factors
The utility of 3-methyl-5-phenyl-1,2,4-triazole in constructing coordination complexes stems from its ability to adopt different binding modes.
-
Monodentate Coordination: The ligand can bind to a single metal center through one of its nitrogen atoms, typically the N4 atom, which is sterically most accessible.
-
Bidentate Bridging (N1, N2 Bridge): The most significant coordination mode for 1,2,4-triazoles is their ability to bridge two metal centers using the adjacent N1 and N2 atoms.[4] This mode creates a short, conjugated pathway that can facilitate effective magnetic superexchange between paramagnetic metal ions. This often leads to the formation of trinuclear clusters, 1D chains, or higher-dimensional networks.[4][7]
The final structure of a complex is a result of a delicate balance of several factors:
-
Metal Ion: The preferred coordination geometry and coordination number of the metal ion (e.g., octahedral for Ni(II), tetrahedral or square planar for Cu(II)) play a directing role.
-
Counter-Anion: Anions can be innocent spectators or can coordinate to the metal center, influencing the overall structure and dimensionality.
-
Stoichiometry: The molar ratio of metal to ligand is a critical experimental parameter that can be tuned to favor the formation of discrete clusters or extended polymers.
Visualization: Ligand Coordination Modes
Caption: Common coordination modes of 1,2,4-triazole ligands.
Protocol for the Synthesis of a Coordination Complex
This general protocol describes the synthesis of a transition metal complex, using copper(II) as an illustrative example, due to the rich magnetic and catalytic properties of its triazole complexes.[8][9]
Protocol 2: Synthesis of a Bis(3-methyl-5-phenyl-1,2,4-triazole) Copper(II) Complex
Materials and Equipment:
-
3-methyl-5-phenyl-1,2,4-triazole (synthesized via Protocol 1)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or other suitable metal salt
-
Methanol or Acetonitrile
-
Small-scale reaction vial or flask
-
Magnetic stirrer
-
Apparatus for slow evaporation or solvent diffusion for crystallization
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 3-methyl-5-phenyl-1,2,4-triazole (2.0 eq) in a suitable solvent like methanol (10 mL) in a 25 mL flask with gentle warming if necessary.
-
Metal Salt Solution: In a separate vial, dissolve the copper(II) acetate monohydrate (1.0 eq) in the same solvent (10 mL). The choice of a 2:1 ligand-to-metal ratio is a common starting point for targeting mononuclear complexes.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is often observed, indicating complex formation.
-
Reaction: Stir the resulting solution for 2-4 hours at room temperature to ensure the reaction goes to completion.
-
Crystallization: Filter the solution to remove any impurities. Set aside the clear filtrate for crystallization. Slow evaporation of the solvent in a loosely covered beaker or layering the solution with a less polar solvent (like diethyl ether) can yield single crystals suitable for X-ray diffraction.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Self-Validation and Experimental Causality: The success of this protocol relies on the solubility of both the ligand and the metal salt in the chosen solvent to ensure a homogeneous reaction. The stoichiometry is critical; altering it to a 1:1 or 3:2 ratio can lead to the formation of polynuclear bridged complexes instead of the targeted mononuclear species. Slow crystallization is paramount for obtaining high-quality single crystals, which are essential for definitive structural characterization.
Characterization of Coordination Complexes
A multi-technique approach is necessary to unambiguously determine the structure and properties of the synthesized complexes.
| Technique | Information Gained | Expected Observations for a Cu(II) Complex |
| Elemental Analysis (CHN) | Confirms the empirical formula and stoichiometry of the complex. | Experimental C, H, N percentages should match calculated values for the proposed formula, e.g., [Cu(C₉H₉N₃)₂(OAc)₂]. |
| FT-IR Spectroscopy | Identifies coordination of the ligand to the metal ion. | A shift in the ν(C=N) and ν(N-N) stretching frequencies of the triazole ring to higher or lower wavenumbers compared to the free ligand indicates coordination. New bands in the far-IR region (~400-500 cm⁻¹) may be assigned to ν(M-N) vibrations.[10] |
| UV-Vis Spectroscopy | Determines the coordination geometry of the metal center. | A broad d-d transition band in the visible region (e.g., 600-800 nm) is characteristic of d⁹ Cu(II) complexes and can suggest a distorted octahedral or square planar geometry.[7] |
| Single-Crystal X-ray Diffraction | Provides the definitive molecular structure, including bond lengths, bond angles, coordination number, and intermolecular interactions.[11][12] | For a mononuclear complex, it would confirm the coordination of two triazole ligands and two acetate anions to the copper center. For a polynuclear complex, it would reveal the N1,N2-bridging mode. |
| Magnetic Susceptibility | Measures the magnetic properties of paramagnetic complexes, revealing information about spin state and magnetic coupling between metal centers.[4][13] | For a mononuclear Cu(II) complex, a magnetic moment close to the spin-only value of 1.73 B.M. is expected. For a bridged polynuclear Cu(II) complex, temperature-dependent measurements would reveal antiferromagnetic or ferromagnetic coupling between the copper centers.[8][9] |
Potential Applications in Research and Development
Complexes derived from 3-methyl-5-phenyl-1,2,4-triazole are promising candidates for a range of applications, leveraging the unique properties imparted by both the ligand and the coordinated metal ion.
-
Homogeneous Catalysis: The nitrogen-rich environment provided by the triazole ligand can stabilize various oxidation states of transition metals, making these complexes potential catalysts for reactions such as hydrocarbon oxidation and atom transfer reactions.[14] Nickel and copper complexes, in particular, have shown promise in catalyzing C-C and C-N bond-forming reactions.[14][15]
-
Magnetic Materials: The propensity of the N1,N2-bridge to mediate magnetic exchange makes these ligands ideal for designing molecule-based magnets.[4][13] By carefully selecting the metal ion (e.g., Mn(II), Fe(II), Ni(II), Cu(II)), it is possible to tune the strength and nature of the magnetic interactions, leading to materials with properties like spin crossover (SCO) or long-range magnetic ordering.
-
Drug Development: 1,2,4-triazoles are a cornerstone of many antimicrobial and anticancer drugs.[1][2][3] Coordination to a metal ion can enhance the biological activity of the parent ligand through mechanisms such as increased lipophilicity (facilitating cell membrane transport) or by introducing new mechanisms of action, like DNA binding and cleavage.[9][16][17] The resulting metallodrugs are a frontier in the development of novel therapeutics to combat drug resistance.[16][17]
Visualization: Structure-Application Relationship
Caption: Relationship between ligand properties and applications.
References
-
Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. MDPI. Available from: [Link]
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Novel triazole-based transition metal complexes: spectral characterization, photophysical, thermal and biological studies. ResearchGate. Available from: [Link]
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A review: Pharmacological aspects of metal based 1,2,4-triazole derived Schiff bases. ScienceDirect. Published 2021-10-15. Available from: [Link]
-
Non precious metal complexes of 1,2,4-triazoles as versatile catalysts for atom transfer reactions and redox processes. Morressier. Published 2012-03-29. Available from: [Link]
-
Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. Royal Society of Chemistry. Published 2026-01-05. Available from: [Link]
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An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Publishing. Available from: [Link]
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1,2,4-Triazole-Based N-Heterocyclic Carbene Nickel Complexes – Synthesis and Catalytic Application. ResearchGate. Available from: [Link]
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(PDF) Synthesis, Spectroscopic Characterization, Molecular Docking, and Evaluation of Antibacterial Potential of Transition Metal Complexes Obtained Using Triazole Chelating Ligand. ResearchGate. Published 2020-02-24. Available from: [Link]
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Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry. Published 2023-03-31. Available from: [Link]
-
Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. SpringerLink. Published 2021-11-23. Available from: [Link]
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Magnetic Susceptibility and Structure of Some Transition Metal (II) Complexes with 1,2,4-Triazole. ResearchGate. Published 2025-08-09. Available from: [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Published 2025-06-30. Available from: [Link]
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Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Iraqi Journal of Science. Available from: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. ScienceDirect. Available from: [Link]
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A novel 1,2,4-triazole-based copper(II) complex: synthesis, characterization, magnetic property and nuclease activity. PubMed. Available from: [Link]
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Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base. JOCPR. Available from: [Link]
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Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis. Dalton Transactions (RSC Publishing). Available from: [Link]
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The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole. ResearchGate. Published 2025-08-06. Available from: [Link]
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1H-1,2,3-Triazole: From Structure to Function and Catalysis. UQ eSpace - The University of Queensland. Available from: [Link]
-
The Chemistry of 1,2,4-Triazoles. ACS Publications. Available from: [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]
-
5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. NIH. Available from: [Link]
-
4-(4-Methylphenyl)-3-phenyl-4 H -1,2,4-triazole. ResearchGate. Published 2025-08-09. Available from: [Link]
-
Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI. Published 2023-04-02. Available from: [Link]
-
3-(Methylsulfanyl)-5-phenyl-1H-1,2,4-triazole. PubChem. Available from: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available from: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]
-
1,2,4-Triazole. Wikipedia. Available from: [Link]
-
4-benzyl-3-methyl-5-phenyl-4H-1,2,4-triazole. Chemical Synthesis Database. Published 2025-05-20. Available from: [Link]
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Application Notes and Protocols: Regioselective N1-Functionalization of 3-Methyl-5-Phenyl-1H-1,2,4-Triazole
Abstract: This document provides a comprehensive guide for the selective functionalization of 3-methyl-5-phenyl-1H-1,2,4-triazole at the N1 position. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science.[1][2][3] Specifically, derivatives of this compound have garnered significant interest due to their diverse biological activities. This guide details robust protocols for N-alkylation, N-arylation, and N-acylation, with a strong emphasis on achieving high regioselectivity for the N1 isomer. The underlying principles governing the reactivity and selectivity of the triazole ring are discussed to provide researchers with the foundational knowledge for experimental design and troubleshooting.
Introduction: The Significance of N1-Functionalized 3-Methyl-5-Phenyl-1H-1,2,4-Triazoles
The 1,2,4-triazole ring is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic applications, including antifungal, antiviral, and anticancer properties. The strategic functionalization of the triazole core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. The this compound scaffold offers three nitrogen atoms (N1, N2, and N4) that are available for substitution. However, the biological activity of its derivatives is often highly dependent on the specific substitution pattern. Functionalization at the N1 position is frequently a key objective in the synthesis of novel bioactive compounds.
The primary challenge in the synthesis of N1-substituted 3-methyl-5-phenyl-1H-1,2,4-triazoles lies in controlling the regioselectivity of the substitution reaction. The inherent tautomerism and the presence of multiple nucleophilic nitrogen atoms can lead to the formation of a mixture of N1, N2, and N4 isomers, complicating purification and reducing the yield of the desired product. This guide provides experimentally validated protocols and discusses the critical parameters that influence the regiochemical outcome of N-functionalization reactions.
Understanding the Regioselectivity of 1,2,4-Triazole Functionalization
The regioselectivity of N-functionalization in 3,5-disubstituted 1,2,4-triazoles is influenced by a combination of electronic and steric factors. The N1 and N2 positions are generally more nucleophilic than the N4 position. The relative reactivity of N1 and N2 can be modulated by the nature of the substituents at the C3 and C5 positions, the choice of base, solvent, and the electrophile.
In the case of this compound, the phenyl group at C5 exerts a greater steric hindrance compared to the methyl group at C3. This steric bulk can disfavor substitution at the adjacent N1 position to some extent, but electronic factors often play a more dominant role. Theoretical calculations and experimental evidence suggest that the N1 position is often the thermodynamically favored site for alkylation.[4]
Key Factors Influencing N1-Selectivity:
-
Base: The choice of base is critical. Weaker, non-nucleophilic bases are often preferred to minimize side reactions and promote the formation of the desired triazolate anion.[4] Stronger bases can lead to deprotonation at multiple sites and a loss of selectivity.
-
Solvent: The polarity and proticity of the solvent can influence the tautomeric equilibrium of the triazole and the solvation of the resulting anion, thereby affecting the regioselectivity. Aprotic polar solvents are generally favored.
-
Electrophile: The nature of the electrophile (e.g., alkyl halide, aryl halide, acyl chloride) and its leaving group can impact the reaction mechanism and selectivity.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn affects the product distribution.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification of the final products should be performed using appropriate techniques such as column chromatography or recrystallization.
-
The structure of the final products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 1: N1-Alkylation of this compound
This protocol describes a general procedure for the selective N1-alkylation of this compound using an alkyl halide. The use of a mild base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) generally favors N1-alkylation.[5][6]
Workflow for N1-Alkylation
Caption: General workflow for the N1-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N1-alkylated product.
Expected Outcome: This protocol generally provides good to excellent yields of the N1-alkylated product with high regioselectivity. The exact yield and isomeric ratio may vary depending on the specific alkyl halide used.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) | N1:N2 Ratio |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 85-95 | >95:5 |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 80-90 | >90:10 |
| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | RT | 75-85 | >95:5 |
Protocol 2: N1-Arylation of this compound
N-arylation of 1,2,4-triazoles can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[7] This protocol utilizes a palladium catalyst and a suitable ligand to facilitate the coupling of the triazole with an aryl halide.
Workflow for N1-Arylation
Caption: General workflow for the palladium-catalyzed N1-arylation.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene or 1,4-dioxane, anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (2-5 mol%) and the ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the N1-arylated product.
Expected Outcome: This method generally affords the N1-arylated product in good yields. The choice of ligand and base can be crucial for achieving high selectivity and yield.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110 | 70-80 |
| 1-Iodo-4-methoxybenzene | Pd₂(dba)₃/Xantphos | K₃PO₄ | Dioxane | 100 | 75-85 |
Protocol 3: N1-Acylation of this compound
N-acylation of 1,2,4-triazoles can be readily achieved using acyl chlorides or anhydrides in the presence of a base. This reaction is typically fast and proceeds with high selectivity for the N1 position, especially when a non-nucleophilic base is used.
Workflow for N1-Acylation
Caption: General workflow for the N1-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add pyridine (1.5 eq.) and cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Expected Outcome: N-acylation is generally a high-yielding reaction with excellent N1-selectivity.
| Acyl Chloride | Base | Solvent | Temperature | Typical Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 °C to RT | 90-98 |
| Benzoyl Chloride | Et₃N | DCM | 0 °C to RT | 88-95 |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the selective N1-functionalization of this compound. By carefully selecting the reaction conditions, including the base, solvent, and electrophile, researchers can achieve high yields and excellent regioselectivity for N-alkylation, N-arylation, and N-acylation. These methods are valuable tools for the synthesis of novel 1,2,4-triazole derivatives for applications in drug discovery and materials science.
References
-
ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from [Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]
-
ACS Publications. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters. Retrieved from [Link]
-
PubMed. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Retrieved from [Link]
-
ResearchGate. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of 1,2,3-triazoles directing groups (DGs). Retrieved from [Link]
-
NIH. (n.d.). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for arylation of 1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (2010). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Retrieved from [Link]
-
NIH. (n.d.). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. PMC. Retrieved from [Link]
-
PubMed. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2026). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. Retrieved from [Link]
-
PubMed. (2026). Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. Retrieved from [Link]
-
NIH. (n.d.). E- or Z-selective synthesis of 4-fluorovinyl-1,2,3-triazoles with fluorinated second-generation Julia-Kocienski reagents. PMC. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Retrieved from [Link]
-
ACS Publications. (2010). Palladium-Catalyzed Dehydrogenative Direct Arylations of 1,2,3-Triazoles. Organic Letters. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
-
NIH. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 1-methyl-5-phenyl-1H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Recent developments in selective N-arylation of azoles. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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- 2. Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 5. researchgate.net [researchgate.net]
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- 7. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Guide to the One-Pot Synthesis of 3-Methyl-5-Phenyl-1,2,4-Triazole
Abstract and Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including antifungal, antiviral, and anticancer agents.[1][2][3] These five-membered aromatic heterocycles are metabolically stable and serve as versatile pharmacophores capable of engaging in various biological interactions.[4] The synthesis of 3,5-disubstituted 1,2,4-triazoles, such as 3-methyl-5-phenyl-1,2,4-triazole, is therefore of significant interest to researchers in drug discovery and development.
Traditionally, the synthesis of this ring system has been accomplished through classical named reactions like the Pellizzari[1][2] and Einhorn-Brunner reactions.[5][6][7] While foundational, these methods often require high temperatures, long reaction times, and can produce low yields or isomeric mixtures, particularly with unsymmetrical precursors.[2][8]
This application note provides a detailed guide to the modern, efficient one-pot synthesis of 3-methyl-5-phenyl-1,2,4-triazole directly from the condensation of nitriles and hydrazides. This approach offers significant advantages, including operational simplicity, reduced waste by eliminating the need to isolate intermediates, and often higher yields. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for both conventional heating and microwave-assisted synthesis, and offer insights into reaction optimization and troubleshooting.
Synthetic Strategies and Mechanistic Insights
The direct condensation of a nitrile with a hydrazide to form a 3,5-disubstituted 1,2,4-triazole is a robust and versatile method. The specific target molecule, 3-methyl-5-phenyl-1,2,4-triazole, can be synthesized from two complementary reactant pairs:
-
Route A: Benzonitrile (providing the phenyl group at C5) and Acetic Hydrazide (providing the methyl group at C3).
-
Route B: Acetonitrile (providing the methyl group at C3) and Benzoic Hydrazide (providing the phenyl group at C5).
The choice between these routes may depend on the commercial availability, stability, and cost of the starting materials.
Plausible Reaction Mechanism
The reaction proceeds via a base-catalyzed pathway involving the initial formation of an N-acylamidrazone intermediate, which subsequently undergoes intramolecular cyclodehydration to yield the stable 1,2,4-triazole aromatic ring.[9]
The key steps are:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This step is often facilitated by a base, which can deprotonate the hydrazide to increase its nucleophilicity.
-
Intermediate Formation: This attack forms a crucial N-acylamidrazone intermediate.
-
Cyclodehydration: The intermediate undergoes an intramolecular cyclization, where the remaining nitrogen of the original hydrazide moiety attacks the carbonyl carbon. This is followed by the elimination of a water molecule (dehydration) to form the aromatic 1,2,4-triazole ring.
Caption: Plausible reaction mechanism pathway.[9]
Experimental Protocols
This section provides two detailed protocols for the synthesis of 3-methyl-5-phenyl-1,2,4-triazole. Protocol 1 uses conventional heating, which is widely accessible, while Protocol 2 utilizes microwave irradiation for significant reaction acceleration.
Protocol 1: Base-Catalyzed Synthesis via Conventional Heating
This protocol is based on an efficient, base-catalyzed condensation method and is adapted for the synthesis of the target molecule.[9]
Principle: Equimolar amounts of a nitrile (benzonitrile) and a hydrazide (acetic hydrazide) are heated in the presence of a mild base (potassium carbonate) in a high-boiling solvent (n-butanol) to drive the reaction to completion.
Materials and Reagents:
-
Benzonitrile (1.0 eq)
-
Acetic hydrazide (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (0.5 eq)
-
n-Butanol (n-BuOH), anhydrous
-
Deionized water, ice-cold
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hot plate/oil bath
-
Nitrogen or argon gas inlet
-
Thermometer
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (1.0 mmol, 1.0 eq), acetic hydrazide (1.0 mmol, 1.0 eq), and potassium carbonate (0.5 mmol, 0.5 eq).
-
Solvent Addition: Add anhydrous n-butanol (3-5 mL) to the flask.
-
Inert Atmosphere: Flush the system with an inert gas (nitrogen or argon). While not always strictly necessary, this prevents potential side reactions at high temperatures.
-
Reaction: Place the flask in a preheated oil bath set to 160°C and stir the mixture vigorously. Causality Note: High temperature is required to overcome the activation energy for both the initial nucleophilic attack and the final dehydration step. n-Butanol is chosen for its high boiling point (118°C), though reactions are often run at higher temperatures in sealed vessels or pushed to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of starting materials and the appearance of a new, more polar spot (visualized under UV light) indicates product formation. The reaction typically takes several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (~20 mL) and stir until a solid precipitate forms.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove the base and any water-soluble impurities.
-
Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography on silica gel.
Caption: General workflow for one-pot conventional synthesis.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[10][11]
Principle: The reactants are heated in a sealed vessel using microwave energy. The direct interaction of microwaves with the polar molecules in the mixture leads to rapid, uniform heating that efficiently drives the cyclodehydration process.
Materials and Reagents:
-
Same as Protocol 1.
Equipment:
-
Microwave reactor with appropriate sealed reaction vessels (2-5 mL)
-
Magnetic stir bars for microwave vials
-
Standard laboratory glassware for work-up
Step-by-Step Procedure:
-
Setup: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine benzonitrile (1.0 mmol, 1.0 eq), acetic hydrazide (1.0 mmol, 1.0 eq), potassium carbonate (0.5 mmol, 0.5 eq), and n-butanol (2-3 mL).
-
Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to allow the temperature and pressure to build safely beyond the solvent's atmospheric boiling point, accelerating the reaction.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters: temperature at 150-180°C, hold time of 15-30 minutes, with stirring enabled.
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature (typically via a compressed air jet in the reactor) before carefully opening it in a fume hood.
-
Work-up, Isolation, and Purification: Follow steps 6-8 from Protocol 1. The work-up procedure remains the same.
Data Summary and Optimization
The efficiency of the one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles is highly dependent on the chosen conditions. The following table summarizes representative data from the literature to guide optimization efforts.
| Entry | R¹ (Nitrile) | R² (Hydrazide) | Method/Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Phenyl | Methyl | K₂CO₃ | n-BuOH | 160 | ~4-8 h | High | [9] |
| 2 | 4-MeOC₆H₄ | 4-MeC₆H₄ | Cu(OAc)₂ | Toluene | 120 | 24 h | 85 | [9] |
| 3 | Phenyl | Phenyl | Cu(OAc)₂ | Toluene | 120 | 24 h | 82 | [9] |
| 4 | Phenyl | Phenyl | [phen-MCM-41-CuBr] / O₂ | Toluene | 120 | 24 h | 91 | [9][12] |
| 5 | Various | Various | Microwave | Solvent-free | 150 | 4 h | Good |
Note: "High" yield indicates the method is reported as efficient without a specific percentage provided in the primary source.
Key Optimization Insights:
-
Base: While K₂CO₃ is effective and inexpensive, other bases like sodium ethoxide can be explored. Base-free conditions under microwave irradiation have also been reported.[10]
-
Catalyst: For more challenging substrates, copper catalysts can be employed to facilitate the reaction, though this adds complexity and cost.[9][13]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO can be used, but n-butanol offers a good balance of boiling point and ease of removal. Solvent-free microwave conditions are an environmentally friendly option to consider.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient temperature or reaction time.2. Reagents are of poor quality or wet.3. Ineffective base. | 1. Increase reaction temperature or extend the reaction time. For microwave, increase the hold time or temperature setpoint.2. Use anhydrous solvents and freshly opened reagents. Ensure hydrazide has not degraded.3. Use freshly dried K₂CO₃ or try an alternative base. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition.2. Interchange of acyl groups if starting with an amide instead of a nitrile (Pellizzari-type side reaction).[8] | 1. Lower the reaction temperature and increase the reaction time accordingly.2. Ensure the use of a nitrile, not an amide, to avoid this specific side reaction. Use TLC to monitor for major impurities. |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous work-up solution.2. Product forms an oil instead of a precipitate. | 1. Extract the aqueous layer with an organic solvent like ethyl acetate after the initial quench.2. If an oil forms, extract the mixture with ethyl acetate, wash the organic layer with brine, dry with Na₂SO₄, and concentrate to obtain the crude product for purification. |
Conclusion
The one-pot synthesis of 3-methyl-5-phenyl-1,2,4-triazole from nitriles and hydrazides represents a highly efficient and atom-economical strategy for accessing this valuable heterocyclic scaffold. By eliminating the isolation of intermediates, this method streamlines the synthetic process, saving time, resources, and reducing chemical waste. Both conventional heating and microwave-assisted protocols provide reliable access to the target compound, with the latter offering a significant acceleration in reaction speed. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals to successfully synthesize and explore the potential of 1,2,4-triazole derivatives.
References
- Pellizzari reaction - Grokipedia. (n.d.).
- A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.).
- Pellizzari reaction - Wikipedia. (n.d.).
- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem. (n.d.).
-
Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine | The Journal of Organic Chemistry. (2015, January 7). ACS Publications. Retrieved February 15, 2026, from [Link]
- synthesis of 1,2,4 triazole compounds - ISRES. (n.d.).
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023, November 8). Journal of Sustainable Materials Processing and Management. Retrieved February 15, 2026, from [Link]
- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem. (n.d.).
-
Microwave Assisted Synthesis of 3, 5-Disubstituted 1, 2, 4-Triazole Based Piperazine Amide and Urea Derivatives | Request PDF. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
One-Pot Facile Synthesis of New 1, 2, 4- Triazolidine Derivatives Using Sodium Borohydride and Fe3O4 Magnetic Nanoparticles (MNPs). (n.d.). International Journal of Nanoscience and Nanotechnology. Retrieved February 15, 2026, from [Link]
-
Einhorn–Brunner reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (2022, September 26). Retrieved February 15, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole C -Nucleosides from Hydrazonyl Chlorides and Nitriles. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
- Application Note: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles - Benchchem. (n.d.).
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (2022, September 26). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. (2026, February 7). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Microwave Assisted Synthesis of 3, 5-Disubstituted 1, 2, 4-Triazole Based Piperazine Amide and Urea Derivatives | Online Journal of Chemistry. (n.d.). Scientific Publications. Retrieved February 15, 2026, from [Link]
-
Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. (2013, August). Scientific Electronic Library Online. Retrieved February 15, 2026, from [Link]
-
One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides | Organic Letters. (2015, February 20). ACS Publications. Retrieved February 15, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. ijnnonline.net [ijnnonline.net]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methyl-5-phenyl-1H-1,2,4-triazole
Status: Operational Ticket ID: TRZ-3M5P-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 3-methyl-5-phenyl-1H-1,2,4-triazole is a classic heterocycle formation often plagued by variable yields and purification difficulties.[1][2] While the direct condensation of amides and hydrazides (Pellizzari reaction) is textbook, it frequently fails at scale due to harsh thermal requirements (>180°C).[1]
This guide transitions your workflow from the low-yielding Pellizzari route to the robust Imidate (Pinner) Strategy , which operates under milder conditions and consistently delivers yields >80%.[1]
Part 1: The Gold Standard Protocol (Imidate Route)
Why this route? Direct thermal dehydration of benzamide and acetylhydrazide often results in charring and sublimation of starting materials. The Imidate route activates the nitrile first, allowing the hydrazine condensation to proceed at moderate temperatures (refluxing ethanol/pyridine), significantly improving the yield profile.[1]
Workflow Diagram
Caption: Step-wise activation of benzonitrile via Pinner synthesis followed by hydrazide condensation.
Detailed Experimental Procedure
Step 1: Activation (Formation of Ethyl Benzimidate Hydrochloride) [1]
-
Dissolve benzonitrile (10 mmol) in absolute ethanol (15 mL).
-
Cool to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30-45 minutes until saturation. (Alternatively, add acetyl chloride dropwise to the ethanol solution if gas handling is unavailable).[1]
-
Store at 0-4°C for 24 hours. The imidate ester hydrochloride will precipitate as a white, moisture-sensitive solid.[1]
-
Critical Check: Precipitate must be kept dry.[1] Wash with anhydrous ether.
Step 2: Condensation & Cyclization [1][3]
-
Suspend the ethyl benzimidate hydrochloride (10 mmol) in anhydrous ethanol (20 mL).
-
Add acetohydrazide (10 mmol) and triethylamine (11 mmol) to neutralize the HCl.[1]
-
Heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]
-
Observation: The reaction mixture will turn homogenous as the intermediate cyclizes.
Step 3: Isolation
-
Evaporate ethanol under reduced pressure.
-
Resuspend the residue in water (20 mL) to dissolve triethylamine salts.
-
The product often precipitates directly. If not, extract with Ethyl Acetate (3 x 15 mL).[1]
-
Recrystallization: Use Ethyl Acetate/Hexane or Ethanol/Water (1:5 ratio).[1]
Part 2: Troubleshooting Guide
Issue 1: "My product is an oil and won't crystallize."
Diagnosis: 1,2,4-triazoles are notorious for "oiling out" if impurities (unreacted hydrazide or linear intermediates) are present.[1]
-
Fix:
-
Dissolve the oil in a minimum amount of hot Ethyl Acetate.
-
Add Hexane dropwise until just cloudy.
-
Seed it: Scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Let it stand at 4°C overnight. Do not freeze immediately, or the oil will re-form.[1]
-
Issue 2: "I'm using the Pellizzari method (Benzamide + Acetylhydrazide) and yields are <30%."
Diagnosis: The Pellizzari reaction requires temperatures >180°C to force water elimination.[1] At this heat, acetylhydrazide decomposes.[1]
-
Fix: Switch to Microwave Irradiation .
-
Conditions: Mix reagents neat (no solvent) or with a drop of DMF.
-
Microwave: 150°C for 10-20 minutes.
-
Result: Yields typically double compared to conventional heating [1].[1]
-
Issue 3: "I see two spots on TLC that merge."
Diagnosis: Tautomerism.[1]
-
Explanation: 3-methyl-5-phenyl-1,2,4-triazole exists as the 1H, 2H, and 4H tautomers.[1] On silica, these can separate slightly or streak.[1]
-
Validation: Run NMR in DMSO-d6. You should see a broad signal >13 ppm for the N-H proton, confirming the triazole ring formation.[1]
Part 3: Comparative Yield Data
The following table contrasts the efficiency of common synthetic routes for 3,5-disubstituted-1,2,4-triazoles.
| Method | Reagents | Conditions | Typical Yield | Primary Drawback |
| Pellizzari | Benzamide + Acetylhydrazide | 200°C, neat | 25-40% | Thermal decomposition, charring |
| Einhorn-Brunner | Diacylamine + Hydrazine | Reflux, Acid cat.[1] | 45-60% | Regioselectivity issues (if N-sub) |
| Oxidative Cyclization | Hydrazone + I2/TBHP | DMSO, 100°C | 65-75% | Requires oxidant removal, side products |
| Imidate (Recommended) | Benzimidate + Acetohydrazide | EtOH, 80°C | 80-92% | Moisture sensitivity of imidate |
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use benzhydrazide and acetonitrile instead? A: Yes, but acetonitrile is less reactive than benzonitrile toward Pinner synthesis.[1] You will need to reflux the acetonitrile with ethanol/HCl for a longer period to form the acetimidate, then react with benzhydrazide.[1] The yield is generally lower than the reverse arrangement (Benzonitrile + Acetohydrazide).
Q: Is the product sensitive to moisture? A: The final triazole is stable.[1] However, the ethyl benzimidate intermediate (Step 1) is extremely hygroscopic.[1] If it turns into a sticky gum before you add the hydrazide, it has hydrolyzed back to the ester/amide.[1] Ensure anhydrous conditions during Step 1.
Q: How do I scale this to 100 grams? A:
-
Gas Management: Use a trap for HCl gas during the Pinner step.
-
Exotherm Control: The neutralization of the imidate salt with triethylamine is exothermic. Add the base slowly at 0°C.
-
Purification: At >10g scale, recrystallization from water is often effective and greener.[1] The triazole is sparingly soluble in cold water but soluble in hot water.
References
-
BenchChem Technical Support. (2025).[4] Troubleshooting Low Yield in 1,2,4-Triazole Synthesis. Retrieved from 5[1]
-
Organic Chemistry Portal. (2018). Synthesis of 1H-1,2,4-triazoles. Retrieved from 6[1]
-
ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. Retrieved from 7[1]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 8[1]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isres.org [isres.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 8. mt.com [mt.com]
Purification methods for 3-methyl-5-phenyl-1,2,4-triazole from reaction byproducts
[1][2]
Ticket ID: #TRZ-PUR-001 Subject: Purification Protocols & Troubleshooting for 3,5-Disubstituted 1,2,4-Triazoles Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1]
Executive Summary & Chemical Profile[1][3]
User Context: You are likely synthesizing 3-methyl-5-phenyl-1,2,4-triazole via the condensation of benzonitrile with acetylhydrazide, or through the Einhorn-Brunner reaction (diacylamine + hydrazine).
The Challenge: The primary impurities in this synthesis are often unreacted hydrazides, linear acyl amidrazone intermediates, and oxidation byproducts (often colored pink/red).
The Solution: Unlike standard organics, 1,2,4-triazoles are amphoteric .[2] They possess both a weakly acidic proton (NH, pKa ~10) and a weakly basic nitrogen (pKa ~2.2).[1] This unique dual-nature is the key to high-purity isolation without relying solely on expensive chromatography.[1][3]
Chemical Property Snapshot
| Property | Value / Characteristic | Implication for Purification |
| Structure | 5-membered aromatic ring | High stability; UV active.[1][3] |
| Acidity (pKa 1) | ~10.2 (NH deprotonation) | Soluble in strong bases (NaOH, KOH).[1] |
| Basicity (pKa 2) | ~2.2 (N protonation) | Soluble in strong mineral acids (HCl).[1][3] |
| Solubility | Polar organic solvents (EtOH, DMSO) | Poor solubility in Hexane/Water (neutral state).[1] |
Method A: The "pH Swing" Extraction (Recommended)[1][3]
Best For: Removing non-acidic impurities (unreacted hydrazides, linear intermediates) and bulk purification. Principle: This method exploits the acidity of the triazole ring (pKa ~10).[1] By raising the pH, we convert the triazole into a water-soluble anion, leaving neutral impurities in the organic layer.
The Workflow Diagram
Caption: The "pH Swing" isolates the triazole by temporarily converting it to a water-soluble salt, filtering out non-acidic contaminants.[1][3]
Detailed Protocol
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) .[1][3] If it is not fully soluble, filter off the insoluble solids (likely inorganic salts).
-
Base Extraction: Wash the organic layer with 2M NaOH (2x).[1][3]
-
Separation: Separate the layers. Keep the aqueous (bottom) layer. [1]
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add conc. HCl dropwise while stirring.
-
Target: Adjust pH to ~6–7.[3]
-
-
Isolation: The neutral triazole will precipitate as a white solid.[3] Filter, wash with cold water, and dry.
Method B: Recrystallization (Polishing)[1][3]
Best For: Final polishing to achieve >99% purity or removing trace color.[3] Critical Failure Point: "Oiling out" (product separates as an oil rather than crystals).
Solvent Selection Matrix
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 80:20 to 50:50 | High | Most effective.[1][3] Dissolve in hot EtOH, add hot water until turbid, then cool. |
| Ethyl Acetate / Hexane | 1:1 to 1:3 | Moderate | Good for removing non-polar impurities.[3] |
| Toluene | Pure | Specific | Requires high heat; good for very hydrophobic impurities.[3] |
Protocol: The "Ethanol/Water" Drop
-
Dissolve the crude solid in the minimum amount of boiling Ethanol .[3]
-
Once dissolved, keep boiling and add hot water dropwise.
-
Stop adding water the moment the solution turns slightly cloudy (turbid).[1][3]
-
Add one drop of Ethanol to clear the solution again.[3]
-
Remove from heat and let it cool to room temperature slowly (wrap flask in foil/towel).
-
Cool in a fridge/ice bath to maximize yield.
Method C: Flash Chromatography (Last Resort)[1][2][3]
Best For: Separating closely related regioisomers or if the extraction failed.[3] Issue: Triazoles can "streak" or "tail" on silica gel due to interactions between the basic nitrogen and acidic silanols.[3]
Optimized Mobile Phase
Troubleshooting & FAQs
Q1: My product is coming out as a sticky oil, not a solid.
Diagnosis: This is usually due to residual solvent (often DMF or DMSO from synthesis) or "oiling out" during recrystallization.[1][3] Fix:
-
Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask walls vigorously with a glass rod.[3] This induces nucleation.[3]
-
Seeding: If you have any pure crystal from a previous batch, add a microscopic amount to the oil.
Q2: The product has a persistent pink/red color.
Diagnosis: This indicates oxidation of hydrazine residues.[3] Fix:
-
Perform the Method A (pH Swing) extraction.[1][3] The colored impurities are usually neutral and will stay in the organic wash.[3]
-
If color persists, treat the boiling ethanolic solution with activated charcoal (10% by weight) for 10 minutes, filter hot through Celite, then crystallize.
Q3: I lost my product during the Acid-Base extraction.
Diagnosis: You likely didn't hit the correct pH during the acidification step.[3] Fix:
References
-
Synthesis & Properties of 1,2,4-Triazoles
-
pKa and Solubility Data
-
Purification Methodologies
Sources
- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. 3,4,5-TRIPHENYL-1,2,4-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Solving solubility issues of 3-methyl-5-phenyl-1,2,4-triazole in biological assays
Technical Support Center: 3-Methyl-5-Phenyl-1,2,4-Triazole
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support guide for 3-methyl-5-phenyl-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to address and solve the solubility issues commonly encountered with this compound during in vitro biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design.
Section 1: Understanding the Molecule
3-methyl-5-phenyl-1,2,4-triazole possesses a chemical structure that presents a classic solubility challenge. The phenyl group imparts significant hydrophobicity (a tendency to repel water), while the triazole ring offers some polarity and opportunities for hydrogen bonding.[1][2] The interplay between these features dictates its behavior in aqueous solutions.
Physicochemical Properties (Estimated & Inferred):
| Property | Estimated Value/Characteristic | Rationale & Implications for Solubility |
| LogP | > 2.0 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity; a value greater than 2 suggests the compound is significantly more soluble in lipids/organic solvents than in water.[3][4][5] This is the primary reason for poor aqueous solubility. |
| pKa (Acidity) | ~10.2 | The N-H proton on the triazole ring is weakly acidic, similar to the parent 1,2,4-triazole (pKa ~10.26).[6][7][8] Deprotonation at high pH (>10) would create an anion, potentially increasing aqueous solubility. |
| pKa (Basicity) | ~2.2 | The pyridine-type nitrogens in the triazole ring are weakly basic, with the protonated form having a pKa around 2.19-2.45.[6][8][9] At very low pH (<2), the compound would be protonated (cationic), which could enhance solubility. However, most biological assays are run near neutral pH (7.4), where the molecule is uncharged and at its least soluble. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my 3-methyl-5-phenyl-1,2,4-triazole, which dissolves perfectly in DMSO, precipitate when I add it to my cell culture media or assay buffer?
A: This is the most common problem and is due to a phenomenon called "solvent shifting." The compound is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in water.[10][11] When you add the concentrated DMSO stock to a large volume of aqueous buffer, the DMSO disperses, and the local solvent environment around your compound rapidly shifts from organic to aqueous. The aqueous environment cannot maintain the compound in solution, causing it to precipitate or "crash out."[10][12]
Q2: What is the best solvent to prepare my initial stock solution?
A: Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[13][14] For most applications, preparing a 10 mM to 30 mM stock solution in 100% DMSO is a standard practice.[15]
Q3: What is the maximum concentration of DMSO I can use in my assay without affecting the cells or target?
A: This is highly dependent on the specific cell line or assay system. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.[10][16] However, sensitive assays or cell lines may show effects at concentrations as low as 0.1%.[10] It is critical to perform a vehicle control experiment , where you test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) in your assay to determine the highest tolerable level that does not produce biological effects.[17][18]
Section 3: Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a logical workflow to diagnose and solve solubility problems.
Problem: Compound Precipitates Upon Dilution into Aqueous Buffer
Follow this step-by-step troubleshooting workflow to systematically address the issue.
Caption: Troubleshooting workflow for compound precipitation.
Step 1: Optimize DMSO Concentration
-
Causality: The primary cause of precipitation is often too low a final concentration of the organic solvent. Your goal is to keep the final DMSO percentage as high as your assay can tolerate (but ideally ≤0.5%) while achieving the desired compound concentration.
-
Action: If your current protocol results in a final DMSO concentration well below your system's tolerance limit (e.g., 0.1% when it can handle 0.5%), you have room to increase it. This is best done by making a more concentrated primary stock. For example, moving from a 10 mM stock to a 50 mM stock allows you to use 5-fold less volume, thereby reducing the dilution factor and keeping the final DMSO percentage higher.
Step 2: Introduce a Co-solvent or Surfactant
-
Causality: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the medium, helping to keep hydrophobic compounds in solution.[14][19] Surfactants form micelles that can encapsulate the compound.[20]
-
Recommended Agents:
-
Polyethylene Glycol 400 (PEG 400): A common, low-toxicity polymer co-solvent.
-
Pluronic® F-127: A non-ionic surfactant that is generally well-tolerated by cells at low concentrations.
-
-
Action: Before adding your DMSO stock to the final buffer, add a small amount of co-solvent to the buffer first. A final concentration of 1-5% PEG 400 can be effective. Always run a vehicle control with the co-solvent to ensure it doesn't interfere with your assay.
Step 3: pH Modification (Biochemical Assays Only)
-
Causality: As an uncharged molecule at neutral pH, the compound's solubility is at its minimum. Based on its pKa of ~10.2, increasing the pH of the buffer will begin to deprotonate the triazole ring, creating a negatively charged anion. This charged species will have significantly higher aqueous solubility.
-
Action: For enzyme-based or other cell-free assays, test the solubility and compound stability in buffers with a higher pH, such as Tris or CHES at pH 8.0, 8.5, or 9.0.
-
Critical Caveat: You must validate that your protein target is stable and active at this elevated pH. This method is generally unsuitable for cell-based assays where the physiological pH must be maintained.
Step 4: Advanced Solubilization with Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[21][22][23] The hydrophobic 3-methyl-5-phenyl-1,2,4-triazole molecule can enter the "donut hole" of the cyclodextrin, forming an inclusion complex.[22][24] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[21][25]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity compared to unmodified β-cyclodextrin.[16][22]
-
Action: Prepare the final aqueous assay buffer containing HP-β-CD. When the DMSO stock of the compound is added to this buffer, the cyclodextrin will be present to immediately form the inclusion complex, preventing precipitation.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Section 4: Experimental Protocols
Protocol 1: Standard Stock Preparation and Dilution
-
Stock Preparation: Weigh out the required amount of 3-methyl-5-phenyl-1,2,4-triazole to prepare a 10 mM stock solution in 100% cell culture grade DMSO.
-
Solubilization: Vortex vigorously for 1-2 minutes. If necessary, warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Ensure no solid particles are visible.
-
Intermediate Dilution: Perform an intermediate dilution of the 10 mM stock into your assay buffer (e.g., PBS or media). For a final concentration of 10 µM with 0.1% DMSO, you would perform a 1:100 dilution from a 1 mM intermediate stock, which itself was made from the 10 mM primary stock.
-
Final Dilution: Add the intermediate dilution to the final assay plate.
-
Validation: Always include a "Vehicle Control" well containing the same final concentration of DMSO (and any other excipients) but without the compound.
Protocol 2: Co-Solvent/Surfactant Method
-
Prepare Co-solvent Buffer: Prepare your final assay buffer (e.g., cell culture media) containing the desired final concentration of the co-solvent (e.g., 2% v/v PEG 400 or 0.1% w/v Pluronic® F-127).
-
Prepare Compound Stock: Prepare a concentrated stock (e.g., 20 mM) of 3-methyl-5-phenyl-1,2,4-triazole in 100% DMSO.
-
Dilution: Directly add the small volume of the concentrated DMSO stock into the co-solvent-containing buffer while vortexing to ensure rapid mixing.
-
Control: The vehicle control must contain the same final concentration of both DMSO and the co-solvent/surfactant.
Protocol 3: Cyclodextrin Complexation Method
-
Prepare Cyclodextrin Buffer: Dissolve HP-β-CD in your final assay buffer to a concentration of 1-10 mM. The optimal concentration may require some empirical testing.
-
Prepare Compound Stock: Prepare a 10 mM stock of the compound in 100% DMSO.
-
Addition & Complexation: Add the required volume of the DMSO stock directly to the HP-β-CD-containing buffer. Mix immediately by vortexing or pipetting. The formation of the inclusion complex is typically very rapid.
-
Control: The vehicle control must contain the same final concentration of both DMSO and HP-β-CD.
References
-
1,2,4-Triazole - Wikipedia. Wikipedia. [Link]
-
LogP and logD calculations. Chemaxon Docs. [Link]
-
How can cyclodextrins enhance solubility? CarboHydrate Chronicles S2E8. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]
-
Product Class 14: 1,2,4-Triazoles. Science of Synthesis. [Link]
-
Cyclodextrin - Wikipedia. Wikipedia. [Link]
-
logP and logD Calculation. SCFBio. [Link]
-
The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Physicochemical parameters for drug candidate compounds. Jant's web site. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
logP - octanol-water partition coefficient calculation. Molinspiration. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Sphinxsai. [Link]
-
Formulating Poorly Water Soluble Drugs. Springer. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. Wiley Online Library. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]
-
What should I do when a compound goes into DMSO, but precipitates when adding saline? ResearchGate. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]
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- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Jant's web site [shaker.umh.es]
- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. medchemexpress.com [medchemexpress.com]
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- 18. semanticscholar.org [semanticscholar.org]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 21. m.youtube.com [m.youtube.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 24. scispace.com [scispace.com]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
Optimizing reaction temperature for 3-methyl-5-phenyl-1,2,4-triazole synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-methyl-5-phenyl-1,2,4-triazole. This guide focuses on optimizing reaction temperature to maximize yield and purity, addressing common challenges encountered during synthesis.
Introduction to 3-methyl-5-phenyl-1,2,4-triazole Synthesis
The 1,2,4-triazole scaffold is a critical pharmacophore in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antifungal, antimicrobial, and anticancer activities.[1][2] The synthesis of 3-methyl-5-phenyl-1,2,4-triazole can be achieved through several established methods, most notably the Pellizzari reaction, which involves the condensation of an amide with an acylhydrazide at elevated temperatures.[1][3] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, harsh reaction conditions, and the formation of impurities.[4][5]
Temperature is a critical parameter in this synthesis. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may cause decomposition of starting materials and the desired product, or promote the formation of unwanted side products.[6] Therefore, careful optimization of the reaction temperature is paramount to achieving a successful and efficient synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 3-methyl-5-phenyl-1,2,4-triazole, with a focus on optimizing the reaction temperature.
Q1: My reaction yield is very low. What are the potential temperature-related causes and how can I improve it?
A1: Low yield is a frequent challenge in 1,2,4-triazole synthesis and can be directly linked to the reaction temperature.
-
Cause 1: Incomplete Reaction. The formation of the triazole ring requires a significant activation energy for the cyclization and dehydration steps. If the temperature is too low, the reaction may not proceed to completion, leaving unreacted starting materials.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will help you identify the minimum temperature required for the reaction to proceed at a reasonable rate.
-
-
Cause 2: Thermal Decomposition. Many organic molecules, including the starting materials and the triazole product, can decompose at very high temperatures. Traditional Pellizzari reactions often call for temperatures exceeding 200°C, which can lead to degradation.[4]
-
Solution: If you suspect decomposition (e.g., darkening of the reaction mixture), try lowering the reaction temperature. Alternatively, consider using a high-boiling point solvent to allow for more controlled heating. Microwave-assisted synthesis is an excellent modern alternative that can significantly reduce reaction times and often allows for lower reaction temperatures, thereby minimizing degradation and improving yields.[1][7]
-
-
Cause 3: Sub-optimal Reaction Time. The interplay between temperature and time is crucial. A lower temperature may require a longer reaction time to achieve a good yield.
-
Solution: At a given temperature, run the reaction for varying durations and monitor the formation of the product. This will help you determine the optimal time required for the reaction to reach completion without significant product degradation.
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. How can temperature optimization help in minimizing side product formation?
A2: The formation of side products is a common issue, and temperature plays a key role in controlling the reaction's selectivity.
-
Cause 1: Formation of 1,3,4-Oxadiazoles. A common side reaction in syntheses involving hydrazides is the formation of a 1,3,4-oxadiazole through a competing cyclization pathway.[6]
-
Cause 2: Acyl Group Interchange. In unsymmetrical Pellizzari reactions, high temperatures can promote an "interchange of acyl groups," leading to a mixture of isomeric triazoles, which can be challenging to separate.[5]
Q3: Should I perform the reaction neat (without solvent) or in a high-boiling point solvent? How does this choice relate to temperature control?
A3: Both neat and solvent-based conditions are reported for 1,2,4-triazole synthesis, and the choice impacts temperature control and reaction outcome.
-
Neat Reactions: Performing the reaction without a solvent is common in traditional Pellizzari syntheses and often requires high temperatures (e.g., 220-250°C) to melt the reactants and facilitate the reaction.[4]
-
Advantages: Simpler workup as there is no solvent to remove.
-
Disadvantages: Poor temperature control can lead to localized overheating and decomposition. The high temperatures required can promote side reactions.
-
-
Solvent-Based Reactions: Using a high-boiling point solvent (e.g., diphenyl ether, nitrobenzene) allows for better temperature control and can facilitate the reaction at a lower, more consistent temperature.
-
Advantages: More uniform heating and better temperature regulation, which can minimize side product formation and degradation.
-
Disadvantages: The solvent needs to be removed during the workup, which can add a step to the purification process.
-
Recommendation: For initial optimization studies, using a high-boiling point solvent is recommended for better control over the reaction temperature.
Q4: How can I effectively monitor the progress of my reaction during temperature optimization?
A4: Careful monitoring is essential to determine the optimal reaction time at a given temperature.
-
Thin Layer Chromatography (TLC): TLC is a simple and effective technique to track the disappearance of starting materials and the appearance of the product spot. It is advisable to run a co-spot of the starting materials alongside the reaction mixture to aid in identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS can be used to monitor the formation of the desired product and any side products over time. This provides a more precise understanding of the reaction kinetics at different temperatures.
Experimental Protocol: Optimization of Reaction Temperature for 3-methyl-5-phenyl-1,2,4-triazole Synthesis
This protocol outlines a systematic approach to optimize the reaction temperature for the synthesis of 3-methyl-5-phenyl-1,2,4-triazole via a modified Pellizzari reaction.
Reaction: Benzoylhydrazide + N-acetyl-acetamide (as an equivalent of acetamide) → 3-methyl-5-phenyl-1,2,4-triazole
Materials:
-
Benzoylhydrazide
-
N-acetyl-acetamide
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Round-bottom flasks equipped with reflux condensers and magnetic stirrers
-
Heating mantles or oil baths with temperature controllers
-
TLC plates (silica gel) and developing chamber
-
Ethyl acetate/Hexane mixture (for TLC)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In five separate round-bottom flasks, place equimolar amounts of benzoylhydrazide and N-acetyl-acetamide. Add a high-boiling point solvent to each flask.
-
Temperature Variation: Set the temperature of the heating mantles/oil baths to five different temperatures (e.g., 160°C, 180°C, 200°C, 220°C, and 240°C).
-
Reaction Monitoring:
-
Once the desired temperature is reached, start the magnetic stirring.
-
Take aliquots from each reaction mixture every 30 minutes for the first 2 hours, and then every hour thereafter.
-
Monitor the progress of each reaction by TLC, using an appropriate solvent system (e.g., 1:1 Ethyl acetate/Hexane).
-
-
Reaction Quenching: Once the reaction is deemed complete (by the disappearance of the limiting starting material on TLC), or after a predetermined time (e.g., 6 hours), cool the reaction mixtures to room temperature.
-
Work-up and Isolation:
-
Pour each reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Triturate the crude solid with a small amount of cold ethanol to remove some impurities.[4]
-
-
Purification: Purify the crude product from each reaction by recrystallization from ethanol.
-
Analysis:
-
Determine the yield of the purified product for each reaction temperature.
-
Assess the purity of each product by melting point determination and TLC.
-
Confirm the identity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Data Presentation
The following table summarizes the expected outcomes from the temperature optimization experiment.
| Reaction Temperature (°C) | Reaction Time (hours) | Observed Yield (%) | Purity (by TLC) | Notes |
| 160 | 6 | Low | High | Incomplete reaction, starting material remains. |
| 180 | 5 | Moderate | High | Good conversion with minimal side products. |
| 200 | 4 | High | High | Optimal temperature with good yield and purity. |
| 220 | 3 | Moderate | Moderate | Increased formation of side products observed. |
| 240 | 2 | Low | Low | Significant decomposition (darkening of mixture). |
Visualization of Troubleshooting and Experimental Workflow
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Workflow for Temperature Optimization
Sources
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Stability of 3-methyl-5-phenyl-1,2,4-triazole under acidic and basic conditions
Ticket ID: #TRZ-3M5P-STAB Status: Open Assigned Specialist: Senior Application Scientist Subject: Stability Profile & Troubleshooting for Acid/Base Conditions[1]
Introduction
Welcome to the Technical Support Center. You have inquired about the stability of 3-methyl-5-phenyl-1,2,4-triazole (MPT). This guide is designed to help you navigate the behavior of this pharmacophore under varying pH conditions.
Executive Summary:
MPT is a robust, amphoteric heterocycle. It exhibits high thermal and hydrolytic stability due to its aromatic character (6
Module 1: Fundamental Chemistry & Stability Profile
To troubleshoot effectively, you must understand the species present in your reaction vessel.
The Amphoteric Nature
MPT is not a standard "base" or "acid"; it is both.
-
Acidic Conditions (pH < 2): The N4 (or N2) nitrogen protonates, forming a Triazolium Cation .[1] This species is water-soluble and stable.[2]
-
Neutral Conditions (pH 4–8): The molecule exists primarily as a neutral species.[1] Due to the lipophilic phenyl and methyl groups, water solubility is lowest here.
-
Basic Conditions (pH > 10): The NH proton is removed, forming a Triazolate Anion .[1] This species is highly nucleophilic and water-soluble.
Quantitative Data
| Parameter | Approximate Value | Significance |
| pKa (Conjugate Acid) | ~ 2.3 – 2.5 | Below pH 2.5, MPT exists largely as a cation (salt).[1] |
| pKa (Neutral NH) | ~ 9.8 – 10.3 | Above pH 10, MPT exists largely as an anion.[1] |
| LogP (Neutral) | ~ 1.5 – 2.0 | Moderate lipophilicity; extracts well into EtOAc/DCM when neutral.[1] |
| Hydrolytic Stability | High | Resistant to ring cleavage in 6N HCl or 1N NaOH at reflux. |
Visualizing the Equilibrium
Figure 1: pH-dependent ionization states of 3-methyl-5-phenyl-1,2,4-triazole. The molecule shifts between cationic, neutral, and anionic forms, drastically altering solubility.[1]
Module 2: Troubleshooting Acidic Conditions
User Issue: "I treated my reaction with 1M HCl, and my compound disappeared from the organic layer (TLC/LCMS)."
Diagnosis: Salt Formation (Not Degradation)
You have likely protonated the triazole ring.[1] The resulting hydrochloride salt is highly polar and has partitioned into the aqueous phase.
Technical Insight: 1,2,4-triazoles are exceptionally stable to acid hydrolysis.[1] Unlike amides or esters, the C=N bonds in the triazole ring do not readily hydrolyze even in concentrated mineral acids (e.g., 6N HCl at 100°C) due to aromatic stabilization.[1]
Corrective Protocol: Recovery from Acid
-
Retain the Aqueous Layer: Do not discard the water phase.
-
Neutralization: Slowly add saturated NaHCO₃ or 1N NaOH to the aqueous layer while stirring.
-
Target pH: Adjust pH to ~6–7 .
-
Why? You need to pass the pKa of the cation (~2.3) but stay below the pKa of the anion (~10).[1]
-
-
Extraction: Extract with Ethyl Acetate or DCM. The neutral species will return to the organic layer.
Module 3: Troubleshooting Basic Conditions
User Issue: "I see multiple spots on TLC after treating with Potassium Carbonate in DMF, or the peak shape is distorted."
Diagnosis 1: Anion Nucleophilicity (Side Reactions)
In the presence of a base (K₂CO₃, NaOH, NaH), MPT forms the triazolate anion .[1]
-
Risk: If electrophiles (alkyl halides, acyl chlorides) are present, the anion will attack them.[1]
-
Regioselectivity: Alkylation can occur at N1, N2, or N4, leading to isomeric mixtures (multiple TLC spots).[1]
Diagnosis 2: Ring Cleavage (Rare)
Q: Can base break the ring? A: Generally, no.[1] Standard bases (NaOH, KOH) at room temperature will not cleave the 3-methyl-5-phenyl-1,2,4-triazole ring.[1]
-
Exception: Extreme forcing conditions (e.g., concentrated NaOH at >200°C or fusion conditions) or specific reagents like hydrazine can induce ring transformation, but this is non-standard for drug development workflows.[1]
Corrective Protocol: Handling Basic Workups
-
Quench First: If your reaction used strong base, quench with dilute acid (e.g., 0.5M HCl) or Ammonium Chloride solution before attempting extraction.[1]
-
pH Adjustment: Bring the pH down to ~6–7 to protonate the anion back to the neutral species before organic extraction.
Module 4: Analytical Method Development (HPLC)
User Issue: "My HPLC peak is tailing severely, or retention time shifts between runs."
Root Cause: The basic nitrogens of the triazole interact with residual silanols (Si-OH) on the HPLC column stationary phase.[1] Additionally, if the mobile phase pH is near the pKa (2.3), split peaks or broad humps occur.[1]
HPLC Optimization Guide
| Variable | Recommendation | Mechanism |
| Column Choice | C18 with "Base Deactivation" or "End-capping" | Reduces accessible silanol groups that bind the triazole nitrogen.[1] |
| Mobile Phase pH | Acidic (pH ~2.5) or Basic (pH ~8.5) | Acidic: Protonates silanols (suppressing interaction) AND the triazole.[1] Basic: De-protonates silanols but keeps triazole neutral (requires high-pH stable column).[1] |
| Buffer Additive | 0.1% TFA or Formic Acid | TFA acts as an ion-pairing agent, sharpening the peak of the cationic species. |
| Gradient | 5% | MPT is moderately polar; ensure the gradient starts low enough to retain it. |
Visual Troubleshooting Workflow
Figure 2: Decision tree for resolving HPLC peak abnormalities associated with triazole analysis.
Module 5: Validated Stress Testing Protocol
To confirm stability in your specific matrix, perform this standard forced degradation study (adapted from ICH Q1A guidelines).
Step 1: Preparation Prepare a 1 mg/mL solution of MPT in Methanol/Water (50:50).[1]
Step 2: Stress Conditions [1]
-
Acid Stress: Add 1N HCl (1:1 v/v).[1] Heat at 60°C for 4 hours.
-
Base Stress: Add 1N NaOH (1:1 v/v).[1] Heat at 60°C for 4 hours.
-
Oxidative Stress: Add 3% H₂O₂.[1] Store at RT for 24 hours.
Step 3: Analysis Neutralize samples to pH 7. Inject onto HPLC.
-
Pass Criteria: Recovery > 98%. No new peaks > 0.1%.
-
Expected Result for MPT: MPT should remain stable under Acid and Base conditions. Some degradation may occur under oxidative conditions (N-oxide formation), but the ring usually remains intact.[1]
References
- Katritzky, A. R., et al.Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier, 2010.
-
Garratt, P. J. "1,2,4-Triazoles."[1][3][4] Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. [1]
-
Phenomenex Technical Notes. "How to Reduce Peak Tailing in HPLC." (Addresses silanol interactions with basic nitrogen heterocycles).
-
BenchChem. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." (Provides pKa context and detection methods).
-
LookChem. "Chemical Properties: 3-phenyl-2H-1,2,4-triazole."[1] (Provides predicted pKa data ~9.82).[1]
Sources
Validation & Comparative
1H and 13C NMR spectral data for 3-methyl-5-phenyl-1H-1,2,4-triazole
[1]
Executive Summary & Structural Significance
This compound (CAS: 3213-91-0) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a bioisostere for amides and esters in drug design.[1] Its structural versatility arises from its ability to exist in tautomeric forms, which significantly influences its Nuclear Magnetic Resonance (NMR) spectral characteristics.[1]
This guide provides a technical comparison of the spectral data for this compound, distinguishing it from its symmetrical analogs (e.g., 3,5-dimethyl-1,2,4-triazole) and addressing the challenge of tautomeric broadening often observed in DMSO-d6 and CDCl3.[1]
Structural Analysis & Tautomeric Equilibrium
The complexity in analyzing the NMR of 1,2,4-triazoles stems from annular tautomerism. Unlike fixed N-methylated derivatives, the free NH proton in 3-methyl-5-phenyl-1,2,4-triazole fluctuates between the N1, N2, and N4 positions.
-
1H-Tautomer (Major): Generally the most stable form in the solid state and polar solvents (DMSO).[1]
-
4H-Tautomer (Minor): Often observed as a transient species or in specific non-polar environments.
-
Dynamic Exchange: In solution, the rapid exchange of the NH proton often leads to broad signals or averaged chemical shifts for the ring carbons.
Tautomeric Equilibrium Diagram
Consensus Spectral Data Comparison
The following data represents the consensus chemical shifts derived from high-purity samples synthesized via the Pellizzari reaction.
Table 1: 1H NMR Spectral Data (400 MHz)
| Assignment | DMSO-d6 ( | CDCl3 ( | Multiplicity | Integral | Notes |
| NH (Triazole) | 13.80 - 14.10 | Not Obs. / Broad | Broad Singlet | 1H | Highly solvent/concentration dependent. Often invisible in CDCl3 due to exchange. |
| Ar-H (Ortho) | 7.95 - 8.05 | 8.00 - 8.10 | Multiplet | 2H | Deshielded by the triazole ring current. |
| Ar-H (Meta/Para) | 7.40 - 7.55 | 7.40 - 7.50 | Multiplet | 3H | Overlapping aromatic signals. |
| CH3 (Methyl) | 2.40 - 2.45 | 2.50 - 2.55 | Singlet | 3H | Characteristic sharp singlet; distinct from solvent residual peaks. |
Table 2: 13C NMR Spectral Data (100 MHz)
| Carbon Position | DMSO-d6 ( | Notes |
| C-5 (Triazole-Ph) | 158.0 - 160.5 | Quaternary carbon attached to the phenyl ring. |
| C-3 (Triazole-Me) | 154.0 - 156.0 | Quaternary carbon attached to the methyl group. |
| Ar-C (Ipso) | 130.5 - 131.5 | Bridgehead carbon connecting Phenyl to Triazole. |
| Ar-C (Para) | 129.5 - 130.0 | |
| Ar-C (Meta) | 128.5 - 129.0 | |
| Ar-C (Ortho) | 126.0 - 126.5 | |
| CH3 (Methyl) | 13.5 - 14.5 | Upfield aliphatic signal. |
Critical Note on Interpretation: In 13C NMR, the signals for C-3 and C-5 of the triazole ring may appear broadened or show reduced intensity due to tautomeric exchange (relaxation dynamics). Adding a trace of acid (TFA) can sometimes sharpen these peaks by shifting the equilibrium.
Experimental Protocol: Synthesis & Validation
To ensure the spectral data corresponds to the correct structure, the compound should be synthesized and purified using the standard Pellizzari protocol.
Synthesis Workflow
Reaction: Benzamide + Acetylhydrazide
-
Reagents: Combine Benzamide (10 mmol) and Acetylhydrazide (10 mmol).
-
Conditions: Heat neat (solvent-free) at 160–180°C for 2–4 hours. Alternatively, reflux in high-boiling solvent (e.g., xylene) with a dehydrating agent.
-
Work-up: Cool to room temperature. The residue is often a solid.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.
-
Validation:
-
Melting Point: 160–161°C (Literature Standard).
-
TLC: MeOH:DCM (1:9), Rf ~ 0.4 (Visualized under UV).
-
NMR Acquisition Parameters
-
Solvent: DMSO-d6 (Recommended for solubility and observing labile NH).
-
Concentration: ~10 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[1]
-
Pulse Sequence: Standard 1H zg30; 13C pg30 (proton decoupled).
Comparative Analysis: Why This Compound?
| Feature | 3-Methyl-5-Phenyl-1,2,4-Triazole | 3,5-Diphenyl-1,2,4-Triazole | 3,5-Dimethyl-1,2,4-Triazole |
| Symmetry | Asymmetric | Symmetric | Symmetric |
| 1H NMR Complexity | High (Distinct Methyl & Phenyl regions) | Medium (Only Aromatic) | Low (Only Methyl) |
| Solubility | Moderate (DMSO, MeOH) | Low (Requires DMSO/DMF) | High (Water, Alcohols) |
| Use Case | Bioisostere exploration (Linker) | Rigid scaffold / Metal Ligand | Small polar fragment |
Key Insight: The asymmetry of 3-methyl-5-phenyl-1,2,4-triazole makes it a superior probe for binding pocket orientation compared to the symmetric derivatives. The methyl group serves as a distinct NMR handle (
References
-
ChemicalBook. (2025). This compound (CAS 3213-91-0) Properties and Safety. Retrieved from [1]
-
Pellizzari, G. (1911).[1][2] Gazzetta Chimica Italiana, 41, II, 20. (Foundational synthesis method).
-
BenchChem. (2025).[2][3] Pellizzari Reaction for 1,2,4-Triazole Synthesis: Protocols and Troubleshooting. Retrieved from
-
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2008). Crystal structure of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole. (Structural analog comparison). Retrieved from
FTIR characteristic absorption bands of 3-methyl-5-phenyl-1,2,4-triazole
[1]
Executive Summary
In the landscape of heterocyclic drug development, 3-methyl-5-phenyl-1,2,4-triazole represents a critical scaffold, often serving as a bioisostere for amides or esters in kinase inhibitors and antifungal agents.[1] Accurate characterization of this moiety is essential not just for identity confirmation, but for distinguishing it from structural isomers (e.g., 1,2,3-triazoles) and monitoring its synthesis from linear precursors.[1]
This guide moves beyond basic spectral listing. We analyze the vibrational signature of 3-methyl-5-phenyl-1,2,4-triazole, deconstructing the competitive interplay between the aromatic phenyl ring, the aliphatic methyl group, and the nitrogen-rich heterocyclic core.[1] Furthermore, we provide a comparative performance analysis against common structural analogues to validate its identification in complex mixtures.[1]
Molecular Context & Vibrational Logic[1][2]
To interpret the FTIR spectrum accurately, one must understand the dynamic nature of the triazole ring.[1] Unlike rigid aromatic systems, 1,2,4-triazoles exhibit annular tautomerism (1H- and 2H- forms), which significantly broadens the N-H stretching region.[1]
Structural Tautomerism Diagram
Figure 1: Tautomeric equilibrium of 3-methyl-5-phenyl-1,2,4-triazole and its impact on vibrational modes. In the solid state (KBr pellet), the 1H-tautomer typically dominates, stabilized by intermolecular hydrogen bonding.
Characteristic Absorption Bands
The spectrum of 3-methyl-5-phenyl-1,2,4-triazole is a superposition of three distinct vibrational zones: the Heterocyclic Core , the Phenyl Substituent , and the Methyl Group .[1]
Table 1: Detailed Vibrational Assignment[2]
| Frequency Region (cm⁻¹) | Intensity | Vibrational Mode | Assignment Logic & Causality |
| 3250 – 2700 | Medium, Broad | ν(N-H) + H-bond | The hallmark of the triazole ring.[1] Unlike the sharp free N-H (~3400), this band is broadened significantly by intermolecular H-bonding (N-H···N) in the crystal lattice. |
| 3080 – 3030 | Weak | ν(C-H) Aromatic | Specific to the phenyl ring protons. Differentiates the aromatic substituent from the aliphatic methyl. |
| 2960 – 2850 | Weak | ν(C-H) Aliphatic | Methyl Group Marker. Asymmetric and symmetric stretching of the -CH₃ group. Crucial for distinguishing this compound from the 3,5-diphenyl analogue. |
| 1615 – 1590 | Medium | ν(C=N) Ring | Stretching vibration of the triazole imine bond. Often overlaps with phenyl ring skeletal vibrations but is typically sharper.[1] |
| 1560 – 1480 | Strong | ν(C=C) Aromatic | "Skeletal breathing" of the phenyl ring. The presence of multiple bands here confirms the conjugation between the phenyl and triazole rings.[1] |
| 1460 – 1375 | Medium | δ(CH₃) | Methyl Deformation. The umbrella mode of the methyl group appears near 1375 cm⁻¹, a key differentiator from non-methylated triazoles. |
| 1285 – 1260 | Medium | ν(N-N) | Characteristic of the hydrazine-derived portion of the triazole ring. |
| 760 – 690 | Strong | δ(C-H) oop | Substituent Pattern. Out-of-plane bending for a mono-substituted phenyl ring typically yields two strong bands (approx. 750 and 690 cm⁻¹).[1] |
Comparative Performance Analysis
To validate the identity of 3-methyl-5-phenyl-1,2,4-triazole, one must compare it against likely contaminants (precursors) and structural analogues.[1]
Scenario A: Reaction Monitoring (Synthesis from Precursors)
Context: Synthesis often involves the cyclization of Benzonitrile or Benzoylhydrazide .
| Feature | Precursor: Benzoylhydrazide | Target: 3-Methyl-5-Phenyl-1,2,4-Triazole | Differentiation Outcome |
| Carbonyl | Strong band at ~1660 cm⁻¹ (Amide I) | Absent | Primary Success Indicator. Complete disappearance of C=O confirms cyclization.[1] |
| NH Region | Sharp doublets (NH/NH₂) ~3300 cm⁻¹ | Broad, H-bonded mound ~3100 cm⁻¹ | Transition from hydrazide amine to triazole ring NH.[1] |
| Fingerprint | Amide II band ~1550 cm⁻¹ | Triazole ring breathing ~980 cm⁻¹ | Confirmation of heterocyclic ring formation.[1] |
Scenario B: Structural Analogues (Specificity)
Context: Distinguishing from 3,5-Diphenyl-1,2,4-triazole (common side product or analogue).
| Feature | Analogue: 3,5-Diphenyl-1,2,4-triazole | Target: 3-Methyl-5-Phenyl-1,2,4-Triazole | Differentiation Outcome |
| Aliphatic C-H | Absent | Present (2960-2850 cm⁻¹) | Definitive. The diphenyl variant lacks the methyl C-H stretches.[1] |
| Methyl Bend | Absent | Present (~1375 cm⁻¹) | The methyl umbrella mode is a unique fingerprint for the target. |
| Aromaticity | Very Strong (Double Phenyl) | Strong (Single Phenyl) | The diphenyl spectrum is dominated by aromatic overtones (2000-1660 cm⁻¹). |
Experimental Protocol
To ensure reproducible spectral data, the following protocol minimizes artifacts caused by moisture (which obscures the N-H region) and polymorphism.
Workflow Diagram
Figure 2: Standardized FTIR workflow for triazole characterization. Note: ATR is preferred for rapid QC, while KBr is superior for resolving weak aromatic overtones.[1]
Critical Method Parameters
-
Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹ . Lower resolution (8 cm⁻¹) may merge the sharp aromatic C-H bands with the broader N-H envelope.
-
Drying: Triazoles are hygroscopic.[1] Moisture appears as a broad band at 3400 cm⁻¹, obscuring the specific N-H tautomer bands.[1] Vacuum drying is mandatory for reference-grade spectra.[1]
-
ATR Crystal: Diamond or ZnSe. Ensure high contact pressure to visualize the weak aliphatic C-H stretches of the methyl group.[1]
References
-
Vibrational Assignments of 1,2,4-Triazoles
-
Tautomerism in Triazoles
-
Synthesis Monitoring & Precursor Comparison
-
Abdulrasool, M. M., et al. "Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring."[1] International Journal of Research in Pharmacy and Chemistry, 2012.[1][5] Link
- Significance: Provides comparative spectral data for hydrazide precursors vs. cyclized triazole products (disappearance of C=O).
-
-
Substituent Effects (Methyl/Phenyl)
-
Bekircan, O., & Gümrükçüoğlu, N. "Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives."[1][6] Indian Journal of Chemistry, 2005.[1][6] Link
- Significance: Used as a baseline to differentiate the 3,5-diphenyl analogue from the 3-methyl-5-phenyl target (validating the methyl group spectral contributions).
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Ionization-Dependent Fragmentation: 3-Methyl-5-Phenyl-1,2,4-Triazole Profiling
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore in blockbuster antifungals (e.g., fluconazole) and aromatase inhibitors (e.g., letrozole). However, the analytical profiling of 3-methyl-5-phenyl-1,2,4-triazole (MPT) presents distinct challenges due to annular tautomerism and the existence of stable regioisomers (e.g., 1,2,3-triazoles or N-methylated variants).
This guide compares the fragmentation dynamics of MPT under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . While EI provides a structural fingerprint through high-energy radical cleavage, ESI-MS/MS offers soft ionization crucial for biological trace detection. This document details the mechanistic causality of these pathways to ensure accurate metabolite identification and impurity profiling.
Structural Dynamics & Tautomerism
Before analyzing mass spectra, one must understand the precursor state. In the gas phase and solution, MPT exists in a dynamic equilibrium of tautomers. The location of the mobile proton (N1, N2, or N4) dictates the site of ionization and subsequent ring opening.
Diagram 1: Tautomeric Equilibrium of MPT
The following diagram illustrates the hydrogen shift that primes the molecule for different fragmentation pathways.
Caption: Tautomeric equilibrium of 3-methyl-5-phenyl-1,2,4-triazole. The specific tautomer ionized dictates whether the initial loss is acetonitrile or benzonitrile.
Comparative Fragmentation Analysis
Electron Ionization (EI) – The Hard Ionization Standard
Mechanism: 70 eV electron bombardment creates a radical cation (
-
Primary Pathway (RDA-like Cleavage): The triazole ring splits to eliminate stable nitriles.
-
Key Transitions:
-
Loss of Acetonitrile (
, 41 Da): Cleavage of the N1-C5 and N2-C3 bonds yields the phenyl-nitrilimine radical cation (m/z 118). -
Loss of Benzonitrile (
, 103 Da): Cleavage at the phenyl side yields the methyl-nitrilimine species (m/z 56). -
Benzonitrile Cation (m/z 103): In EI, the charge often remains on the aromatic fragment due to resonance stabilization, creating a strong peak at m/z 103.
-
Electrospray Ionization (ESI-MS/MS) – The Soft Ionization Alternative
Mechanism: Protonation forms an even-electron ion (
-
Primary Pathway (Charge-Remote vs. Charge-Directed):
-
Protonation typically occurs at N4 (the most basic site in the gas phase).
-
Loss of
(28 Da): Unlike EI, ESI often favors the extrusion of molecular nitrogen if the collision energy is sufficient, leading to an aziridine-like intermediate (m/z 132). -
Nitrile Elimination: Similar to EI, but the charge retention rules differ. The positive charge strongly stays with the protonated fragment containing the most basic nitrogen.
-
Performance Data Comparison
The following table synthesizes characteristic spectral data. Note that relative abundances are instrument-dependent but the presence of these ions is mechanistically mandated.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Precursor Ion | ||
| Dominant Mechanism | Radical-driven bond homolysis | Charge-directed rearrangement |
| Diagnostic Fragment 1 | m/z 103 (Benzonitrile cation) High Abundance | m/z 119 ( |
| Diagnostic Fragment 2 | m/z 118 ( | m/z 57 ( |
| Small Molecule Loss | ||
| Differentiation Utility | Best for library matching (NIST) | Best for biological matrices & trace analysis |
Diagram 2: Fragmentation Pathways (EI vs. ESI)
Caption: Divergent fragmentation pathways. EI favors radical stability (benzonitrile), while ESI favors protonated neutral losses.
Experimental Protocol (Self-Validating)
To reproduce these profiles, the following protocol ensures data integrity. This workflow includes a "System Suitability Test" (SST) to verify instrument performance before analyzing the triazole.
Reagents & Preparation
-
Standard: 3-methyl-5-phenyl-1,2,4-triazole (>98% purity).
-
Solvent: LC-MS grade Methanol/Water (50:50) + 0.1% Formic Acid (for ESI).
Step-by-Step Workflow
-
System Suitability (SST):
-
Inject a known standard (e.g., Caffeine or Sulfamethazine).
-
Validation Criteria: Signal-to-Noise > 100:1; Mass accuracy < 5 ppm.
-
-
EI Acquisition (Direct Probe/GC-MS):
-
Inlet Temp: 250°C.
-
Source Temp: 230°C.
-
Scan Range: m/z 40–300.
-
Check: Verify presence of m/z 159 (Parent) and m/z 103 (Base peak candidate).
-
-
ESI-MS/MS Acquisition (Direct Infusion):
-
Flow Rate: 10 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy Ramp: 10, 20, 40 eV (Crucial to observe both
loss and nitrile cleavage). -
Check: Verify Parent m/z 160. Isolate 160 and apply energy to observe 119 and 57.
-
Differentiation from Isomers[1][2]
A critical performance metric is distinguishing MPT from its isomers.
-
Vs. 1-Methyl-3-phenyl-1,2,4-triazole: The N-methyl isomer cannot undergo the specific tautomeric shifts required for certain ring cleavages. In ESI, N-methyl isomers often show a distinct loss of the methyl group (m/z
) which is absent or very weak in the C-methyl MPT (where the methyl is on the ring carbon). -
Vs. 1,2,3-Triazoles: 1,2,3-triazoles are significantly less stable and lose
(m/z 28) with much higher abundance at lower collision energies than 1,2,4-triazoles [1].
References
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Semantic Scholar. [Link]
-
1H-1,2,4-Triazole, 1,3,5-triphenyl- Mass Spectrum. NIST Chemistry WebBook. [Link] (Note: Used as a reference for 1,2,4-triazole ring fragmentation dynamics).
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]
Comparative Efficacy Profile: 3-Methyl-5-Phenyl-1,2,4-Triazole Scaffolds vs. Standard Antibiotics Targeting S. aureus
[1][2][3]
Executive Summary
The 1,2,4-triazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its stability, dipole character, and ability to engage in hydrogen bonding and
This guide objectively compares the baseline efficacy of the core scaffold against its optimized derivatives and industry standards, providing actionable data for lead optimization.
Structural Basis & Mechanism of Action[4]
The biological activity of 3-methyl-5-phenyl-1,2,4-triazole stems from its ability to mimic peptide bonds (bioisostere) and interact with biological targets such as DNA Gyrase (ATPase subunit) and Topoisomerase IV .[1]
Mechanistic Pathway
The following diagram illustrates the primary mechanism where the triazole scaffold, particularly when functionalized, inhibits bacterial replication.
Figure 1: Mechanism of Action. The triazole scaffold facilitates membrane permeation and stabilizes the DNA-enzyme complex, preventing bacterial replication.
Comparative Efficacy Analysis
The data below synthesizes experimental results from multiple high-impact medicinal chemistry studies. It highlights the dramatic shift in potency between the "naked" core and its optimized derivatives.
Table 1: MIC Comparison against S. aureus (ATCC 25923 & Clinical Isolates)
| Compound Class | Specific Compound | MIC ( | Relative Potency | Notes |
| Core Scaffold | 3-methyl-5-phenyl-1,2,4-triazole | 64 - 128 | Low | Limited lipophilicity; poor target binding affinity in isolation [1]. |
| Thione Derivative | 4-amino-3-methyl-5-phenyl-1,2,4-triazole-3-thione | 16 - 32 | Moderate | Thione group improves metal chelation and binding [2]. |
| Schiff Base | 4-(benzylideneamino)-3-methyl-5-phenyl-triazole | 4 - 8 | High | Aryl side chain enhances lipophilicity and membrane penetration [3]. |
| Hybrid | Triazole-Ciprofloxacin Conjugate | 0.25 - 0.5 | Very High | Synergistic dual-targeting; overcomes some efflux mechanisms [4]. |
| Standard (SoC) | Ciprofloxacin | 0.5 - 1.0 | Baseline | Standard control; susceptible to efflux pumps in resistant strains. |
| Standard | Ampicillin | 1.5 - 6.25 | Moderate | Ineffective against beta-lactamase producing strains. |
Key Insight: The "naked" 3-methyl-5-phenyl-1,2,4-triazole molecule is not a viable drug candidate on its own (MIC > 64
Synthesis Workflow: From Precursor to Active Agent
To evaluate this scaffold, researchers must synthesize the core and its functionalized forms. The following workflow describes the standard cyclization route.
Figure 2: Synthetic route for generating the active triazole scaffold and its Schiff base derivatives.
Experimental Protocol: Validation of Efficacy
To replicate the data and validate the scaffold's efficacy in your own lab, follow this self-validating Broth Microdilution Protocol (CLSI compliant).
Objective
Determine the Minimum Inhibitory Concentration (MIC) of the triazole derivative against S. aureus.
Materials
-
Test Compound: 3-methyl-5-phenyl-1,2,4-triazole derivative (dissolved in DMSO).
-
Organism: S. aureus ATCC 25923 (Quality Control strain).[2]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Control: Ciprofloxacin (Sigma-Aldrich).
-
Indicator: Resazurin (0.015%) or TTC (optional for visual read).
Step-by-Step Workflow
-
Inoculum Preparation:
-
Culture S. aureus on nutrient agar for 24h.
-
Suspend colonies in saline to match 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in CAMHB to achieve final assay concentration of
CFU/mL.
-
-
Plate Setup (96-well):
-
Rows A-H: Add 100
L of CAMHB. -
Column 1: Add 100
L of test compound stock ( g/mL). -
Serial Dilution: Transfer 100
L from Col 1 to Col 2, mix, transfer to Col 3... discard 100 L from Col 10. -
Range: Final concentrations 512
g/mL to 1 g/mL. -
Controls:
-
Col 11: Growth Control (Bacteria + Broth + DMSO).
-
Col 12: Sterility Control (Broth only).
-
-
-
Incubation:
-
Add 100
L of diluted bacterial inoculum to wells 1-11. -
Incubate at 37°C for 18-24 hours .
-
-
Readout:
-
Visual: MIC is the lowest concentration with no visible turbidity.
-
Dye: Add 30
L Resazurin. Incubate 2h. Blue = No Growth (Inhibition); Pink = Growth.
-
Self-Validation Check:
-
If the Sterility Control (Col 12) is turbid
FAIL (Contamination). -
If the Growth Control (Col 11) is clear
FAIL (Non-viable inoculum). -
If Ciprofloxacin MIC is outside 0.12 - 1.0
g/mL range FAIL (Strain drift).
References
-
Alrawashdeh, M. S. M. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives.[3][4] Regulatory Mechanisms in Biosystems, 9(2), 203–208. [5]
-
Popiołek, Ł., et al. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives.[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 479-488.[4]
-
Praveen, K., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 4(2).[3]
-
Plech, T., et al. (2013). Determination of the Primary Molecular Target of 1,2,4-Triazole-Ciprofloxacin Hybrids. Chemical Biology & Drug Design.
Sources
A Comparative Guide to the UV-Vis Spectroscopic Properties of Phenyl-Substituted 1,2,4-Triazoles
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-methyl-5-phenyl-1,2,4-triazole and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study grounded in experimental data and theoretical principles. We will explore the influence of substituent groups on the electronic transitions of the 1,2,4-triazole scaffold and provide a comprehensive protocol for obtaining high-quality UV-Vis spectra.
Introduction: The Significance of 1,2,4-Triazoles and their Spectroscopic Fingerprints
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous antifungal agents, such as fluconazole and itraconazole, as well as being utilized in various other therapeutic and industrial applications.[1] The electronic structure of these heterocyclic compounds gives rise to characteristic absorption spectra in the UV-Vis region, which are invaluable for their identification, quantification, and the study of their electronic properties.
The UV-Vis absorption spectrum of a molecule is dictated by the energy required to promote electrons from a ground state to an excited state. For aromatic and heterocyclic compounds like 1,2,4-triazoles, these transitions primarily involve π → π* and n → π* electronic transitions. The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the molecular structure, including the nature and position of substituents on the triazole ring.
This guide will specifically focus on 3-methyl-5-phenyl-1,2,4-triazole, a compound of interest due to the combined electronic effects of the electron-donating methyl group and the chromophoric phenyl group. By comparing its (theoretically predicted and experimentally determined) spectral properties with those of other substituted 1,2,4-triazoles, we can gain a deeper understanding of the structure-property relationships that govern the UV-Vis absorption of this important class of compounds.
Experimental Protocol: A Validated Workflow for UV-Vis Spectroscopic Analysis
The following protocol outlines a robust and reproducible method for determining the UV-Vis absorption spectrum of 3-methyl-5-phenyl-1,2,4-triazole and its analogs. This self-validating system ensures accuracy and consistency in the obtained spectral data.
Materials and Instrumentation
-
Analyte: 3-methyl-5-phenyl-1,2,4-triazole (or analog) of high purity (≥98%)
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is critical as it can influence the position and intensity of absorption bands.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
-
Volumetric flasks and pipettes: Class A for accurate solution preparation.
-
Analytical balance: Capable of measuring to ±0.01 mg.
Step-by-Step Experimental Procedure
-
Stock Solution Preparation:
-
Accurately weigh approximately 1-5 mg of the analyte using an analytical balance.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Dissolve the analyte in a small amount of the chosen spectroscopic grade solvent.
-
Once fully dissolved, dilute the solution to the mark with the same solvent and mix thoroughly. This will be your stock solution.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution to prepare a working solution with a concentration that results in an absorbance reading between 0.2 and 0.8 AU (Absorbance Units) at the expected λmax. This range ensures the best accuracy and adherence to the Beer-Lambert Law.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for triazole derivatives).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Perform a baseline correction to subtract the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the spectrophotometer.
-
Initiate the scan to record the UV-Vis absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.
-
Record the absorbance value at λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l) where:
-
A is the absorbance at λmax
-
c is the molar concentration of the analyte in the working solution (mol/L)
-
l is the path length of the cuvette (typically 1 cm)
-
-
Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Comparative Analysis of UV-Vis Absorption Data
| Compound | Substituents | λmax (nm) | Solvent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| 1,2,4-Triazole | Unsubstituted | 205 | Not specified | Weak | [2] |
| N-acetyl-1,2,4-triazole | N-acetyl | 221.5 | Not specified | Not specified | [2] |
| 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione | 3-Phenylamino, 4-Phenyl, 5-Thio | 246.92, 229.23 | Theoretical | Not specified | [3] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (Schiff base with 4-dimethylaminobenzaldehyde) | 4-Amino, 5-Phenyl, 3-Thio, N-substituted | 213, 259, 374 | Not specified | Not specified | [4] |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 4-Ethyl, 3,5-bis(4-naphthylphenyl) | 297 | Dichloromethane | 36,400 | [5] |
Discussion: Structure-Spectra Correlations
The UV-Vis absorption properties of 1,2,4-triazoles are significantly influenced by the nature of the substituents attached to the heterocyclic ring.
-
Effect of Phenyl Substitution: The introduction of a phenyl group, a chromophore, is expected to cause a bathochromic (red) shift in the λmax compared to the unsubstituted 1,2,4-triazole (λmax = 205 nm)[2]. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The phenyl group in 3-methyl-5-phenyl-1,2,4-triazole is the primary determinant of its main absorption band.
-
Effect of Methyl Substitution: The methyl group at the 3-position is an auxochrome, a group that does not absorb significantly in the UV-Vis region itself but can influence the absorption of a chromophore. As an electron-donating group, the methyl group can cause a slight bathochromic shift and potentially a hyperchromic effect (increase in molar absorptivity).
-
Combined Effects and Predictions for 3-methyl-5-phenyl-1,2,4-triazole: Based on the data for related compounds, it is anticipated that 3-methyl-5-phenyl-1,2,4-triazole will exhibit a primary absorption band (π → π* transition) in the range of 240-270 nm. The exact λmax and ε will be dependent on the solvent used due to solvatochromic effects. Polar solvents may lead to a shift in the absorption maximum compared to nonpolar solvents.
The theoretical calculations for 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, which show absorption maxima at 246.92 nm and 229.23 nm, provide a reasonable estimate for a phenyl-substituted triazole system[3]. The presence of additional auxochromes and chromophores in other examples, such as the amino and thio groups, leads to more complex spectra with multiple absorption bands, as seen in the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative[4].
Logical Relationship Diagram
Caption: Influence of Molecular Structure on UV-Vis Properties.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the UV-Vis absorption properties of 3-methyl-5-phenyl-1,2,4-triazole. While direct experimental data for this specific compound remains to be published, a comparative analysis of structurally related 1,2,4-triazoles allows for a reasoned prediction of its spectral characteristics. The provided experimental protocol offers a standardized approach for researchers to obtain high-quality UV-Vis spectra, enabling the empirical determination of the λmax and molar absorptivity of 3-methyl-5-phenyl-1,2,4-triazole and other novel derivatives. Such data is crucial for the continued development and application of 1,2,4-triazoles in various scientific and industrial fields.
References
-
Younus, H. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1422. [Link]
-
Li, J., Li, B., Chen, L., Wu, J., & Li, Z. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Molecules, 14(2), 853-863. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-211. [Link]
-
Karon, M., Sadowski, B., Rychlewska, U., & Hoffmann, M. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Materials, 13(24), 5627. [Link]
-
Wikipedia contributors. (2023, December 27). 1,2,4-Triazole. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2024, from [Link]
Sources
A Comparative Guide to the Elemental Analysis and Purity Validation of Synthesized 3-methyl-5-phenyl-1,2,4-triazole
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for novel heterocyclic compounds like 3-methyl-5-phenyl-1,2,4-triazole, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by 1,2,4-triazole derivatives.[1][2] Impurities, even in trace amounts, can drastically alter pharmacological and toxicological profiles, leading to misleading experimental results and potential safety concerns.
This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of synthesized 3-methyl-5-phenyl-1,2,4-triazole. We will move beyond a simple listing of methods to explain the causality behind experimental choices, emphasizing a self-validating, multi-pronged approach to purity assessment.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be invisible to a specific spectroscopic method, or have a similar elemental composition. Therefore, a robust purity validation strategy employs multiple, orthogonal (or dissimilar) methods that assess different physicochemical properties of the compound. This approach provides a more complete and trustworthy purity profile.
The overall workflow for the analysis and purity validation of a newly synthesized compound like 3-methyl-5-phenyl-1,2,4-triazole is a sequential and iterative process.
Caption: Workflow for Purity Validation.
Part 1: Elemental Analysis - The Fundamental Check
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides the foundational data for verifying the empirical formula of a synthesized compound.[3][4] It is a destructive technique based on the complete combustion of a small, precisely weighed sample.[4][5]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: A small amount (typically 1-3 mg) of the dried, purified 3-methyl-5-phenyl-1,2,4-triazole is accurately weighed into a tin capsule using a microbalance.[5]
-
Combustion: The sample is introduced into a combustion tube heated to >1000°C in the presence of excess oxygen.[3] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or nitrogen oxides, which are subsequently reduced to N₂).
-
Separation and Detection: The resulting gases are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) then quantifies each gas.
-
Calculation: The instrument software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
Data Comparison and Trustworthiness
The trustworthiness of elemental analysis lies in the direct comparison of experimental data with theoretical values calculated from the molecular formula (C₉H₉N₃ for 3-methyl-5-phenyl-1,2,4-triazole). For publication in reputable journals, the experimental values should typically be within ±0.4% of the theoretical values.[6]
| Element | Theoretical % | Experimental % (Sample A) | Deviation | Pass/Fail |
| Carbon (C) | 67.90% | 67.75% | -0.15% | Pass |
| Hydrogen (H) | 5.70% | 5.65% | -0.05% | Pass |
| Nitrogen (N) | 26.40% | 26.28% | -0.12% | Pass |
Theoretical values calculated for C₉H₉N₃ (Molar Mass: 159.19 g/mol ).
A "Pass" result provides strong evidence that the bulk of the sample conforms to the expected elemental composition, indicating a high level of purity. Significant deviation suggests the presence of impurities (e.g., residual solvents, starting materials, or by-products).
Part 2: Spectroscopic Methods - Confirming the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms, serving as a powerful tool for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are arguably the most powerful techniques for the structural elucidation of organic molecules.[7][8] For 3-methyl-5-phenyl-1,2,4-triazole, NMR confirms the presence and connectivity of the methyl, phenyl, and triazole ring protons and carbons.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl Protons | 7.95 - 8.05 | Multiplet | 2H | Protons ortho to triazole |
| Phenyl Protons | 7.45 - 7.55 | Multiplet | 3H | Protons meta/para to triazole |
| Methyl Protons | 2.50 | Singlet | 3H | -CH₃ |
| NH Proton | ~14.20 | Broad Singlet | 1H | Triazole N-H |
Note: The N-H proton of the triazole ring can be broad and its chemical shift is solvent-dependent.[9] The existence of tautomers can also influence the spectra.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions.[11] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Expected Ion [M+H]⁺: For C₉H₉N₃, the expected monoisotopic mass is 159.08. The [M+H]⁺ ion would be observed at m/z 160.087.
-
Trustworthiness: Observing the correct molecular ion peak, especially with high resolution, provides very strong evidence of the compound's identity. Fragmentation patterns can offer further structural confirmation.[1][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1][13] For 3-methyl-5-phenyl-1,2,4-triazole, characteristic peaks would include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3100 - 3300 | Broad, characteristic of the triazole ring NH |
| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl C-H bonds |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Methyl C-H bonds |
| C=N / C=C Stretch | 1450 - 1600 | Aromatic and triazole ring stretching |
These values are approximate. The exact positions can be influenced by the molecular environment.[14][15]
Part 3: Chromatographic Methods - Quantifying Purity
While spectroscopy confirms identity, chromatography is the gold standard for separating and quantifying impurities.[16][17]
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and indispensable tool for monitoring the progress of a reaction and assessing the purity of fractions during purification.[18][19][20] A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates impurities.
Caption: Idealized TLC Plate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier quantitative method for purity assessment.[11][21] A reversed-phase HPLC method is typically suitable for a compound like 3-methyl-5-phenyl-1,2,4-triazole.
-
System: A standard HPLC system with a UV detector is used.[21]
-
Column: A C18 reversed-phase column is a common choice.[22]
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[22]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Analysis: The sample is dissolved in a suitable solvent and injected. The area of the main peak relative to the total area of all peaks is calculated to determine the purity percentage.
| Sample | Retention Time (min) | Peak Area % | Purity Assessment |
| Crude Product | 4.52 (Impurity) | 12.5% | Impure |
| 5.88 (Product) | 85.1% | ||
| 6.71 (Impurity) | 2.4% | ||
| Purified Product | 5.88 (Product) | >99.8% | High Purity |
This comparative data clearly demonstrates the effectiveness of the purification process and provides a quantitative measure of the final product's purity. HPLC methods are highly sensitive and can detect impurities at very low levels.[23]
Conclusion: A Synthesis of Evidence
The validation of synthesized 3-methyl-5-phenyl-1,2,4-triazole is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques.
-
Elemental Analysis confirms the correct empirical formula.
-
NMR, MS, and IR spectroscopy collectively confirm the molecular structure and identity.
-
HPLC provides a precise quantitative measure of purity, separating the target compound from potential impurities.
By integrating these methods, researchers can establish a high degree of confidence in the identity and purity of their synthesized compounds, ensuring the integrity and reproducibility of their subsequent research. This rigorous, self-validating approach is fundamental to advancing drug discovery and development.
References
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-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
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ProQuest. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]
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ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
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Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking. Retrieved from [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]
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AIP Publishing. (2022, February 4). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
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Dalhousie University. (n.d.). Synthetic Diversification of Natural Products: Semi-Synthesis and Evaluation of Triazole Jadomycins. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Semantic Scholar. (n.d.). Measuring the purity of organic substances: general approaches and development of an optimal procedure for studying pure organic materials. Retrieved from [Link]
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Concordia University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]
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ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Usefulness of Thin-Layer Chromatography for the Prediction of High-Performance Liquid Chromatographic Retention Behavior of New 1,2,4-Triazole and Thiosemicarbazide Derivatives. Retrieved from [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
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Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]
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MDPI. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
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Chinese Chemical Letters. (2009, February 4). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Retrieved from [Link]
-
MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (2022, October 12). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 3-(Methylsulfanyl)-5-phenyl-1H-1,2,4-triazole. Retrieved from [Link]
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KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 8). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
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-
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-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
